4,6-Dibromo-1H-indazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVLZGFRLIJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716772 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796970-45-1 | |
| Record name | 4,6-Dibromo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dibromo-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4,6-Dibromo-1H-indazol-3-amine in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
4,6-Dibromo-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole class of molecules. Substituted indazoles are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] For researchers and drug development professionals, understanding the solubility of such a key synthetic intermediate is not a trivial pursuit; it is a fundamental parameter that dictates its utility, formulation, and ultimate success in a therapeutic pipeline. Poor solubility can hinder everything from initial biological screening and reaction kinetics to absorption and bioavailability in later stages.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond theoretical data to provide actionable, field-proven protocols, explaining the causality behind experimental choices to empower scientists to generate reliable and reproducible data tailored to their specific applications.
Physicochemical Profile: Predicting Solubility Behavior
The solubility of a compound is governed by its molecular structure. The principle of "like dissolves like" is a useful starting point, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Let's dissect the structure of this compound to predict its behavior.
| Property | Value (Predicted/Computed) | Influence on Solubility |
| Molecular Formula | C₇H₅Br₂N₃ | - |
| Molecular Weight | 290.95 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Hydrogen Bond Donors | 2 (amine and indazole N-H) | The presence of N-H groups allows for hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 2 (indazole nitrogens) | Allows for hydrogen bonding with protic solvents. |
| Polar Surface Area (TPSA) | 54.7 Ų (based on 3-amino-6-bromoindazole) | A moderate TPSA suggests some degree of polarity. |
| logP (Octanol/Water) | ~2.5-3.0 (Estimated) | The positive logP value, increased by the two lipophilic bromine atoms, indicates a preference for non-polar or moderately polar organic solvents over water. |
Expert Analysis: The structure presents a duality. The indazole ring and the amine group provide polar, hydrogen-bonding character. However, the two bromine atoms significantly increase the molecule's lipophilicity and molecular weight. This suggests that while the compound is unlikely to be soluble in highly non-polar solvents like hexane, it will also exhibit limited solubility in highly polar protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), or in lower-chain alcohols where both hydrogen bonding and dispersion forces can contribute to solvation.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "shake-flask" method is the gold standard for this determination.[4] The protocol below is designed to be a self-validating system, ensuring that equilibrium is truly reached.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The key here is "excess"—you must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure the solution is saturated.
-
Dispense a precise, known volume (e.g., 1.0 mL) of the desired organic solvent (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate) into each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but 48-72 hours is preferable for crystalline compounds which may dissolve slowly.[5]
-
Causality Check: Why 24-72 hours? Reaching equilibrium is a kinetic process. For a solid to dissolve, molecules must leave the crystal lattice and become solvated. This can be slow. Shorter incubation times risk measuring a concentration that is still increasing, leading to an underestimation of the true thermodynamic solubility.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Causality Check: Why immediate filtration? This step is critical to separate the dissolved solute from any remaining solid microparticles. Failure to filter properly is a common source of artificially high and variable results. The small pore size ensures all undissolved material is removed.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a standard curve of known concentrations.
-
Calculate the final solubility, typically expressed in mg/mL or molarity (mM).
-
Data Presentation: A Framework for Your Results
While extensive public data for this specific molecule is limited, your experimental results can be organized as follows. Based on the physicochemical properties, a qualitative prediction is included.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Non-polar | Very Low | User to determine |
| Toluene | Non-polar (Aromatic) | Low | User to determine |
| Ethyl Acetate | Moderately Polar | Moderate | User to determine |
| Acetone | Polar Aprotic | Moderate to High | User to determine |
| Acetonitrile | Polar Aprotic | Moderate | User to determine |
| Methanol | Polar Protic | Moderate | User to determine |
| Ethanol | Polar Protic | Moderate | User to determine |
| Dimethylformamide (DMF) | Polar Aprotic | High | User to determine |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | User to determine |
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and drug development. While its structure suggests favorable solubility in polar aprotic solvents like DMSO and DMF, this must be confirmed experimentally. The shake-flask protocol detailed in this guide provides a robust and reliable method for determining the thermodynamic solubility. By understanding the physicochemical properties of the molecule and the reasoning behind each experimental step, researchers can confidently generate the high-quality data needed to advance their projects and unlock the full potential of this valuable synthetic intermediate.
References
An In-Depth Technical Guide to the NMR Spectral Interpretation of 4,6-Dibromo-1H-indazol-3-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying molecular identity and purity. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-Dibromo-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. By integrating foundational principles with advanced 2D NMR techniques, this document serves as a practical reference for the unambiguous structural assignment of this and related substituted indazole systems.
Introduction: The Role of this compound in Synthesis
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including potent kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1] this compound serves as a versatile and highly functionalized building block for the synthesis of these complex therapeutic agents. The precise placement of the bromine and amine substituents provides distinct reactive handles for further chemical modification.
Given its role as a critical intermediate, absolute certainty of its structure is paramount. NMR spectroscopy provides the necessary tool for this confirmation, offering detailed insights into the molecular framework. This guide explains the causality behind the observed spectral patterns, enabling scientists to confidently verify the structure of this key synthetic intermediate.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is numbered below according to IUPAC conventions for heterocyclic systems. This numbering will be used throughout the guide.
Caption: Structure of this compound with IUPAC numbering.
Due to the substitution pattern, the molecule is asymmetric. Therefore, all nine carbon atoms and the five protons (two aromatic, one N-H, and two NH₂) are chemically non-equivalent and should produce distinct signals in the NMR spectra.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J). A systematic analysis of these parameters allows for the assignment of each proton.[2]
3.1. Predicted Chemical Shifts and Multiplicities
The electronic environment heavily influences a proton's chemical shift. Electron-donating groups (EDGs) like the amine (-NH₂) increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (EWGs) like bromine deshield protons, shifting them downfield (to higher ppm).[3]
-
Aromatic Protons (H5, H7): These protons are attached to the benzene portion of the indazole ring and are expected in the aromatic region (δ 6.5-8.0 ppm).
-
H5: This proton is ortho to the electron-donating -NH₂ group (via the ring system) and ortho to the electron-withdrawing C6-Br group. The net effect will place its signal in the mid-aromatic range. It has one neighbor, H7, at a four-bond distance (meta-position). Thus, it is expected to be a doublet with a small meta-coupling constant (⁴J ≈ 1.5-3.0 Hz).[4]
-
H7: This proton is ortho to the C6-Br group and will be deshielded. It is also meta to the C4-Br group. It will appear as a doublet due to meta-coupling with H5 (⁴J ≈ 1.5-3.0 Hz). Its signal is expected to be downfield relative to H5 due to the proximity of two bromine atoms.
-
-
Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature, but typically falls in the range of δ 4.0-6.0 ppm for aromatic amines.
-
Indazole N-H Proton: The proton on the N1 of the pyrazole ring is also a broad singlet and is often observed far downfield (δ 10.0-13.0 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[5][6]
3.2. Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) (in DMSO-d₆) | Multiplicity | Integration | Coupling Constant (J) |
| N1-H | 11.0 - 13.0 | broad s | 1H | - |
| H7 | 7.5 - 7.9 | d | 1H | ⁴J ≈ 1.5-2.5 Hz |
| H5 | 7.0 - 7.4 | d | 1H | ⁴J ≈ 1.5-2.5 Hz |
| C3-NH₂ | 5.0 - 6.0 | broad s | 2H | - |
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the attached atoms and substituents.
4.1. Predicted Chemical Shifts
-
Carbons Bonded to Bromine (C4, C6): The direct attachment of an electronegative bromine atom causes a significant downfield shift for the carbon itself (ipso-effect), but the exact shift is complex. These signals are often found in the δ 110-130 ppm range but can be weaker due to the absence of a directly attached proton.
-
Carbon Bonded to Amine (C3): The C3 carbon, attached to the electron-donating amine group, will be significantly shielded and is expected to appear upfield relative to other aromatic carbons, likely in the δ 140-155 ppm range for this type of heterocyclic system.
-
Protonated Carbons (C5, C7): These carbons will appear in the typical aromatic region (δ 110-130 ppm). Their assignment can be definitively confirmed using HSQC.
-
Quaternary Carbons (C3a, C7a): These are the bridgehead carbons where the two rings are fused. They typically appear in the δ 120-145 ppm range and, lacking an attached proton, often show weaker signals. Their assignment requires long-range correlation experiments like HMBC.
4.2. Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) (in DMSO-d₆) | Notes |
| C3 | 145 - 155 | Attached to -NH₂, typically deshielded in indazoles |
| C7a | 138 - 145 | Quaternary, bridgehead |
| C3a | 130 - 140 | Quaternary, bridgehead |
| C5 | 120 - 130 | Protonated aromatic carbon |
| C7 | 115 - 125 | Protonated aromatic carbon |
| C4 | 110 - 120 | Attached to Bromine (ipso-carbon) |
| C6 | 110 - 120 | Attached to Bromine (ipso-carbon) |
Note: Precise chemical shift prediction is challenging without experimental data. These ranges are estimates based on known substituent effects on indazole and benzene systems.[4][7][8]
Definitive Assignment using 2D NMR Spectroscopy
While 1D spectra provide an excellent starting point, unambiguous assignment, especially of the quaternary carbons, requires 2D NMR experiments.[9][10] These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular structure.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a cross-peak would be expected between H5 and H7, confirming their meta-relationship.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments, showing direct, one-bond correlations between protons and the carbons they are attached to. It would definitively link the H5 signal to the C5 signal and the H7 signal to the C7 signal.[12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the key to assigning the quaternary carbons.[11][13] Expected key correlations include:
-
H5 → C4, C6, C7, C3a
-
H7 → C5, C6, C7a
-
N1-H → C7a, C3a
-
C3-NH₂ → C3, C3a
-
By systematically analyzing these correlations, the entire carbon skeleton can be pieced together like a puzzle, leading to a self-validated and unambiguous assignment of every atom.
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol ensures high-quality, reproducible data.
6.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-80 mg for ¹³C NMR) into a clean, dry vial.[14][15]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) and carbon signals (δ ≈ 39.52 ppm) are well-documented for referencing.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[16]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
6.2. Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise.
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum.
-
2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. The HMBC experiment will typically require the longest acquisition time.
-
Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Integrated Workflow for Spectral Interpretation
A logical workflow ensures that all available data is used efficiently to arrive at a confident structural assignment.
Caption: A systematic workflow for the interpretation of NMR spectra.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of modern NMR spectroscopy. While 1D ¹H and ¹³C spectra provide essential preliminary data, a complete and unambiguous assignment relies on the synergistic use of 2D correlation experiments. The HSQC experiment serves to definitively link protons to their attached carbons, while the HMBC experiment is indispensable for mapping the connectivity of the entire carbon framework, including the non-protonated quaternary centers. By following the systematic workflow presented, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N.m.r. studies in the heterocyclic series: XVII—carbon‐13 spectra of indazole derivatives | Scilit [scilit.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. youtube.com [youtube.com]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. organomation.com [organomation.com]
The Rising Therapeutic Potential of Dibromo-1H-indazol-3-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold." This is due to its remarkable ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Numerous indazole-containing compounds have been successfully developed into clinically approved drugs for various therapeutic areas, including oncology, inflammation, and cardiovascular diseases.[3][4] Notable examples include the multi-targeted tyrosine kinase inhibitors Pazopanib and Axitinib, which have revolutionized the treatment of certain cancers.[3]
The versatility of the indazole ring is further enhanced by the introduction of various substituents. Among these, halogenation, particularly bromination, plays a crucial role in modulating the physicochemical and pharmacokinetic properties of drug candidates. The presence of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This guide focuses on a specific, yet highly promising, subclass: dibromo-1H-indazol-3-amine derivatives . While research on this particular substitution pattern is emerging, this document will provide a comprehensive overview of their synthesis, known and potential biological activities, and the experimental methodologies crucial for their evaluation, drawing from the broader knowledge of halogenated indazoles.
Synthetic Strategies for Dibromo-1H-indazol-3-amine Derivatives
The synthesis of dibromo-1H-indazol-3-amine derivatives can be approached through several strategic routes, primarily involving the construction of the indazole core followed by or preceded by bromination steps.
Core Synthesis of the 1H-Indazol-3-amine Scaffold
A common and efficient method for the synthesis of the 1H-indazol-3-amine core starts from readily available fluorobenzonitriles. For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine in high yield.[6] This reaction proceeds through a nucleophilic aromatic substitution followed by intramolecular cyclization.
Bromination Strategies
The introduction of two bromine atoms onto the 1H-indazol-3-amine scaffold can be achieved through direct halogenation. The positions of bromination are directed by the existing substituents on the aromatic ring. Metal-free halogenation methods using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred due to their milder reaction conditions and higher selectivity.[3][7] For instance, ultrasound-assisted bromination with DBDMH has been shown to be an efficient method for the C3-bromination of indazoles.[7] The synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine has been achieved through a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile followed by heterocycle formation with hydrazine.[8][9][10] This suggests that a similar strategy could be employed for the synthesis of dibromo analogs.
A general synthetic workflow for obtaining dibromo-1H-indazol-3-amine derivatives is depicted below:
References
- 1. japsonline.com [japsonline.com]
- 2. longdom.org [longdom.org]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
An Investigator's Guide to 4,6-Dibromo-1H-indazol-3-amine: Uncovering Therapeutic Potential
For Distribution: For Research, Scientific, and Drug Development Professionals.
Abstract
The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology. Its unique ability to act as a hinge-binding motif has rendered it a cornerstone for the development of potent protein kinase inhibitors. This technical guide focuses on a specific, yet under-explored derivative: 4,6-Dibromo-1H-indazol-3-amine . While direct biological data for this compound is sparse in public literature, this document serves as an in-depth predictive analysis and a practical guide for its investigation. By dissecting the well-established pharmacology of the parent scaffold and analyzing the structure-activity relationships (SAR) imparted by the dibromo substitution, we will illuminate its most probable therapeutic targets and provide robust, self-validating experimental protocols to empower researchers in their quest to unlock its potential.
The Indazole Scaffold: A Proven Pharmacophore
Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their success largely stems from the structural mimicry of the purine ring of ATP, allowing them to function as competitive inhibitors for a vast class of enzymes known as protein kinases.[3] The 3-aminoindazole moiety, in particular, is an effective "hinge-binding" fragment, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[3][4] This foundational interaction anchors the molecule, allowing substituents on the indazole ring to explore and engage with other regions of the ATP-binding pocket, thereby dictating potency and selectivity.
Strategic Dissection of this compound
The specific substitution pattern of this compound provides critical clues to its potential targets.
-
3-Amino Group: As established, this is the primary anchor, predicted to form one or more hydrogen bonds with the kinase hinge region. Its presence strongly suggests that the primary targets will be ATP-dependent enzymes, most notably protein kinases.
-
4-Bromo Substituent: Substitution at the C4-position is crucial. Incorporating bulky groups at this position has been a successful strategy for developing potent inhibitors of Receptor Tyrosine Kinases (RTKs).[4] The bromine atom here can engage in halogen bonding and provides a vector for exploring a deeper pocket within the kinase active site.
-
6-Bromo Substituent: The C6-position is often directed towards the solvent-exposed region of the ATP-binding site.[5][6] The bromine atom here serves two key purposes: it can enhance binding affinity through hydrophobic or halogen bonding interactions, and more importantly, it acts as a versatile synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[3] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Based on this structural analysis, the most promising therapeutic targets for this compound are within the human kinome.
High-Priority Potential Therapeutic Targets
Receptor Tyrosine Kinases (RTKs): VEGFR & PDGFR Families
Causality: The development of Linifanib (ABT-869), a potent multitargeted RTK inhibitor, provides a strong rationale. Linifanib is built upon a 3-aminoindazole core with a bulky N,N'-diaryl urea moiety at the C4-position, targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4] These kinases are critical drivers of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. The 4-bromo position on our lead compound occupies the same vector as the urea moiety in Linifanib, suggesting it could serve as a foundational fragment for inhibitors of these pro-angiogenic kinases.
Polo-like Kinase 4 (PLK4)
Causality: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer.[1][7] Several potent PLK4 inhibitors, such as CFI-400945, are based on the N-(1H-indazol-6-yl) scaffold.[1] These inhibitors utilize the indazole core for hinge binding. The substitution pattern of this compound aligns well with the pharmacophore models of known PLK4 inhibitors, making this an attractive target for investigation.
Pim Kinases
Causality: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are key regulators of signaling pathways involved in tumorigenesis, particularly in hematologic malignancies.[8] Potent pan-Pim inhibitors have been developed from a 3-(pyrazin-2-yl)-1H-indazole hit, demonstrating the utility of the indazole scaffold for targeting this kinase family.[8] The electronic properties imparted by the dibromo substitution could favorably influence binding to the unique, hinge-less ATP-binding pocket of Pim kinases.
Other Potential Targets
The versatility of the indazole scaffold is evidenced by its application in developing inhibitors for a wide range of other kinases, including:
-
Fibroblast Growth Factor Receptor 1 (FGFR1) [9]
-
c-Jun N-terminal kinase 3 (JNK3) [10]
-
Hematopoietic Progenitor Kinase 1 (HPK1) [6]
The following workflow provides a systematic approach to identify and validate the specific targets of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Role of 4,6-Dibromo-1H-indazol-3-amine in Oncology: A Mechanistic Whitepaper
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically evaluated and approved anti-cancer agents.[1][2] Its structural resemblance to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases, which are often dysregulated in cancer.[2][3] This technical guide delves into the putative mechanism of action of 4,6-Dibromo-1H-indazol-3-amine in cancer cells. While direct studies on this specific compound are emerging, this paper synthesizes the wealth of available data on structurally related 1H-indazol-3-amine derivatives to build a scientifically grounded hypothesis of its anti-neoplastic activities. We will explore the core mechanisms of kinase inhibition, induction of apoptosis, and cell cycle perturbation, providing detailed experimental frameworks for their investigation.
The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design
The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment, a critical feature for potent kinase inhibition.[1][4] The nitrogen atoms of the indazole ring are capable of forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for stable binding and inhibition.[2] The strategic placement of bromine atoms at the 4 and 6 positions of the indazole ring in this compound is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its permeability, target affinity, and overall potency. Bromine substituents can also serve as synthetic handles for further chemical modifications, such as cross-coupling reactions, to explore deeper pockets within the kinase active site.[2]
Primary Mechanism of Action: Multi-Targeted Kinase Inhibition
A predominant mechanism of action for indazole derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are pivotal in driving tumor growth, proliferation, and angiogenesis.[3][4]
Inhibition of Pro-Angiogenic RTKs
Derivatives of 1H-indazol-3-amine have demonstrated potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4] By blocking the signaling cascades initiated by these receptors, these compounds can effectively stifle tumor-associated angiogenesis, thereby limiting the tumor's access to essential nutrients and oxygen.
Modulation of Other Key Oncogenic Kinases
Beyond the well-established anti-angiogenic targets, the indazole scaffold has been successfully employed to develop inhibitors of other critical kinases implicated in cancer, such as:
-
Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is common in several cancers.[5]
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is a known driver in various malignancies.[6]
The multi-targeted nature of many indazole-based inhibitors can be a significant therapeutic advantage, concurrently blocking multiple pathways that cancer cells rely on for their survival and proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the inhibitory activity of a compound against a purified kinase.[7]
Methodology:
-
Compound Preparation: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Setup: In a 384-well plate, combine the test compound with the kinase of interest (e.g., VEGFR2, PLK4), a fluorescently labeled kinase substrate (or tracer), and a Europium-labeled anti-tag antibody.
-
Initiation of Reaction: Add ATP to the wells to initiate the kinase reaction.
-
Detection: After incubation, measure the TR-FRET signal. A decrease in the FRET signal corresponds to an increase in kinase inhibition.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Diagram: Kinase Inhibition Workflow
Caption: Workflow for determining kinase inhibitory activity.
Induction of Apoptosis: A Convergent Anti-Cancer Mechanism
A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Numerous studies on 1H-indazole-3-amine derivatives have confirmed their pro-apoptotic capabilities across a range of cancer cell lines.[1][8][9]
Modulation of the Bcl-2 Family of Proteins
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins. Anti-apoptotic members, such as Bcl-2, prevent cell death, while pro-apoptotic members, like Bax, promote it. Treatment with indazole derivatives has been shown to shift this balance in favor of apoptosis by downregulating Bcl-2 and upregulating Bax expression.[1][8][9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
Perturbation of the p53/MDM2 Pathway
The tumor suppressor protein p53 is a critical regulator of cell fate, including apoptosis. The activity of p53 is, in turn, controlled by its negative regulator, MDM2. Some 1H-indazole-3-amine compounds are thought to induce apoptosis by interfering with the p53/MDM2 interaction.[1][8] By inhibiting MDM2, p53 is stabilized and activated, leading to the transcription of pro-apoptotic genes.
Diagram: Apoptotic Signaling Pathway
Caption: Induction of apoptosis via Bcl-2 family modulation.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This method quantifies the extent of apoptosis induced by a compound.
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., K562 chronic myeloid leukemia cells) and treat with varying concentrations of this compound for 24-48 hours.[1][8]
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.[1]
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing cell death, indazole derivatives can also inhibit tumor growth by arresting the cell cycle, preventing cancer cells from progressing through the phases of division.[1][8]
G2/M Phase Arrest
Several studies have reported that treatment with indazole compounds leads to an accumulation of cells in the G2/M phase of the cell cycle.[6] This arrest prevents the cells from entering mitosis, thereby halting their proliferation. This effect is often linked to the inhibition of kinases that are critical for the G2/M transition, such as cyclin-dependent kinases (CDKs).
Experimental Protocol: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content allows for the differentiation of cells in the G0/G1, S, and G2/M phases.
-
Data Interpretation: An increase in the percentage of cells in the G2/M peak, compared to untreated controls, indicates cell cycle arrest at this phase.[8]
Quantitative Data Summary
The anti-proliferative activity of various 1H-indazole-3-amine derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes representative IC50 values, highlighting the potency of this chemical class.
| Compound ID (Reference) | Cancer Cell Line | IC50 (µM) |
| Compound 6o [1][8] | K562 (Chronic Myeloid Leukemia) | 5.15 |
| Compound 6o [1][8] | A549 (Lung Cancer) | > 50 |
| Compound 6o [1][8] | PC-3 (Prostate Cancer) | > 50 |
| Compound 6o [1][8] | HepG2 (Hepatoma) | > 50 |
| Compound 2f [9] | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| Compound 9f [10] | HCT116 (Colorectal Cancer) | 14.3 |
Note: The data presented is for illustrative purposes and is derived from various substituted indazole derivatives, not specifically this compound.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound likely functions as a potent anti-cancer agent through a multi-faceted mechanism of action. Its core indazole structure predisposes it to be an effective kinase inhibitor, targeting key pathways involved in tumor growth, angiogenesis, and proliferation. Furthermore, the induction of apoptosis via modulation of the Bcl-2 protein family and the p53/MDM2 axis, coupled with the ability to induce cell cycle arrest, represents a powerful combination of anti-neoplastic activities.
Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve a comprehensive kinase profiling screen to identify its primary targets, detailed in vitro studies to confirm its effects on apoptosis and the cell cycle in a panel of relevant cancer cell lines, and ultimately, in vivo studies using xenograft models to assess its therapeutic efficacy and safety profile.[4][9] The insights gained from such studies will be invaluable for the continued development of this promising compound as a potential clinical candidate in oncology.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dibromo-1H-indazol-3-amine from 2,4-Dichlorobenzonitrile
Introduction: The Significance of 4,6-Dibromo-1H-indazol-3-amine in Medicinal Chemistry
The 3-aminoindazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, particularly in the development of kinase inhibitors for oncology. The strategic placement of halogen substituents on the indazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, enhancing its potency and selectivity. This compound is a key intermediate in the synthesis of such targeted therapeutics, offering multiple points for further chemical elaboration to create novel drug candidates.
This application note provides a comprehensive, two-step synthetic route to this compound, commencing from the readily available starting material, 2,4-dichlorobenzonitrile. The described methodology is designed to be robust and scalable, providing researchers and drug development professionals with a practical guide for the efficient production of this valuable building block.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound from 2,4-dichlorobenzonitrile is accomplished through a two-step reaction sequence:
-
Electrophilic Dibromination: The initial step involves the regioselective dibromination of 2,4-dichlorobenzonitrile to yield the key intermediate, 3,5-dibromo-2,4-dichlorobenzonitrile.
-
Hydrazine-Mediated Cyclization: The tetra-halogenated benzonitrile intermediate then undergoes a nucleophilic aromatic substitution and cyclization reaction with hydrazine hydrate to afford the target compound, this compound.
This synthetic approach is predicated on established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution/cyclization reactions, offering a logical and efficient pathway to the desired product.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Electrophilic Dibromination of 2,4-Dichlorobenzonitrile
Mechanistic Rationale and Regioselectivity
The dibromination of 2,4-dichlorobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents on the benzene ring. The chlorine atoms at positions 2 and 4 are ortho, para-directing, while the nitrile group is a meta-directing deactivator. The combined influence of these groups directs the incoming bromine electrophiles to the positions ortho and para to the chlorine atoms and meta to the nitrile group, which are the 3 and 5 positions. This results in the desired 3,5-dibromo-2,4-dichlorobenzonitrile. The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), enhances the electrophilicity of the bromine, facilitating the substitution reaction.
Detailed Experimental Protocol: Synthesis of 3,5-Dibromo-2,4-dichlorobenzonitrile
Materials:
-
2,4-Dichlorobenzonitrile
-
Anhydrous Ferric Chloride (FeCl₃)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2,4-dichlorobenzonitrile (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous ferric chloride (0.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add bromine (2.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford 3,5-dibromo-2,4-dichlorobenzonitrile as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Predicted MS (m/z) |
| 3,5-Dibromo-2,4-dichlorobenzonitrile | C₇HBr₂Cl₂N | 329.80 | 7.85 (s, 1H) | 138.2, 135.5, 133.1, 125.4, 122.8, 115.9, 114.7 | [M]+ 328, 330, 332 |
Part 2: Hydrazine-Mediated Cyclization to this compound
Mechanistic Pathway: Nucleophilic Aromatic Substitution and Intramolecular Cyclization
The formation of the 3-aminoindazole ring from 3,5-dibromo-2,4-dichlorobenzonitrile proceeds through a well-established reaction cascade initiated by the nucleophilic attack of hydrazine on the carbon atom of the nitrile group. This is followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ), where the newly formed amino group displaces the chlorine atom at the 2-position, which is activated by the electron-withdrawing nitrile group and the adjacent halogen substituents. The subsequent tautomerization of the resulting indazole derivative leads to the final product, this compound.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the formation of the 3-aminoindazole ring.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dibromo-2,4-dichlorobenzonitrile
-
Hydrazine hydrate (64-80% solution)
-
n-Butanol
-
Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dibromo-2,4-dichlorobenzonitrile (1.0 eq) in n-butanol.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Predicted ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | Predicted MS (m/z) |
| This compound | C₇H₅Br₂N₃ | 290.95 | 12.1 (br s, 1H, NH), 7.55 (s, 1H), 7.30 (s, 1H), 5.80 (br s, 2H, NH₂) | 148.5, 141.2, 125.8, 122.4, 115.6, 112.9, 101.8 | [M+H]⁺ 290, 292, 294 |
Safety Precautions
-
2,4-Dichlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrazine hydrate: Toxic and corrosive. A suspected carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Ferric Chloride: Corrosive. Causes skin and eye irritation.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note details a practical and efficient two-step synthesis of this compound from 2,4-dichlorobenzonitrile. The protocols provided are based on established chemical principles and are designed for reproducibility and scalability. The strategic use of regioselective bromination followed by a robust hydrazine-mediated cyclization allows for the reliable production of this key intermediate, which is of significant interest to researchers in the fields of medicinal chemistry and drug development.
References
Application Notes & Protocols: 4,6-Dibromo-1H-indazol-3-amine as a Premier Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold in Oncology
The era of targeted therapy has been defined by the success of small molecule kinase inhibitors, which have revolutionized treatment paradigms across numerous cancers. Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets; their dysregulation is a hallmark of many malignancies.[1] Within the medicinal chemist's arsenal, the indazole ring system has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[2][3][4] Its unique bicyclic structure, featuring a fused pyrazole and benzene ring, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, particularly with the conserved hinge region.[1][5]
This guide focuses on a particularly versatile starting material: 4,6-Dibromo-1H-indazol-3-amine . This building block is strategically pre-functionalized for rapid library synthesis and lead optimization. The bromine atoms at the C4 and C6 positions serve as orthogonal synthetic handles for well-established palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1][6] Simultaneously, the C3-amine group provides a crucial interaction point, often acylated to engage with the kinase hinge.[7][8] This trifecta of reactive sites empowers researchers to systematically explore the structure-activity relationships (SAR) required to achieve high potency and kinome selectivity.
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is fundamental to successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂N₃ | - |
| Molecular Weight | 290.94 g/mol | - |
| Appearance | Off-white to light brown solid | Supplier Data |
| CAS Number | 1071432-50-7 | - |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in MeOH, Dioxane | General Knowledge |
| Melting Point | >200 °C (decomposition may occur) | Supplier Data |
The Indazole Core: A Master Key for the Kinase ATP Pocket
The indazole scaffold's efficacy stems from its ability to mimic the adenine portion of ATP. The nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, forming a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region. This anchoring interaction is a foundational element for many indazole-based inhibitors.[1][5] The substituents introduced at the C4 and C6 positions then explore adjacent hydrophobic pockets and solvent-exposed regions, dictating the inhibitor's overall potency and selectivity profile.
Caption: General binding mode of an indazole scaffold within a kinase ATP pocket.
Synthetic Diversification: Core Protocols
The true power of this compound lies in its capacity for diversification through robust and high-yielding cross-coupling reactions. Below are field-proven protocols for the two most critical transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are typically performed sequentially, with the more reactive C6-bromo position reacting preferentially under controlled conditions.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This reaction is the cornerstone for introducing aryl and heteroaryl moieties, which are critical for exploring hydrophobic pockets and achieving selectivity.[9][10][11]
Objective: To selectively couple an aryl/heteroaryl boronic acid or ester at the C6 position of this compound.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq.), and a suitable base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[8]
-
Catalyst Addition: Add the palladium catalyst. A reliable choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 2-5 mol%.[8]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) active species.
-
Solvent Addition: Add degassed solvents. A common and effective mixture is 1,4-dioxane and water (e.g., 4:1 v/v).[8] The water is essential for the catalytic cycle of many Suzuki reactions.[11][12]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted product.
-
Protocol 2: Buchwald-Hartwig C-N Bond Formation
This reaction is invaluable for installing primary or secondary amines, which can serve as key hydrogen bond donors/acceptors or as a handle to improve the pharmacokinetic properties of the final compound.[13][14]
Objective: To selectively couple a primary or secondary amine at the C6 (or C4) position of a bromo-indazole intermediate.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the bromo-indazole substrate (1.0 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.) to a dry reaction vessel.[15]
-
Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XantPhos, BINAP).[13][16] Using a pre-formed catalyst complex can also be effective. The choice of ligand is crucial and often requires screening for optimal results.
-
Reagent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane. Finally, add the amine coupling partner (1.1-1.3 eq.).
-
Reaction Execution: Seal the vessel and heat to the required temperature (80-110 °C). The reaction mechanism is sensitive to air and moisture, so maintaining a rigorously inert atmosphere is paramount.[13] Monitor by LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Structure-Activity Relationship (SAR) Insights
Systematic application of the above protocols has generated a wealth of SAR data for indazole-based kinase inhibitors.
-
C6-Position: This position is critical for modulating potency and selectivity.[17] Introduction of substituted aryl or heteroaryl groups via Suzuki coupling can access deep hydrophobic pockets. For example, in FGFR1 inhibitors, increasing the size of alkoxy substituents on a phenyl ring at this position led to increased activity.[18]
-
C4-Position: While less commonly modified, substitution at this position can be used to fine-tune selectivity and block potential metabolic soft spots.
-
C3-Amine: Acylation of the 3-amino group is a common strategy. The resulting amide often forms a key hydrogen bond with the kinase hinge.[7] The nature of the acyl group can significantly impact binding and cell permeability.
-
N1-Position: Alkylation or arylation at the N1-position of the indazole ring can modulate the compound's physical properties, such as solubility and brain penetration, and can orient the C6-substituent for optimal interactions.[5][17]
Table of Representative Indazole-Based Kinase Inhibitors:
| Compound Name | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Pazopanib | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | [3][9] |
| Axitinib | VEGFR1/2/3 | VEGFR-2: 0.2 nM | [3][9] |
| Merestinib | c-Met | - | [3][9] |
| Entrectinib | TRK, ROS1, ALK | - | [3][9] |
| CFI-400945 | PLK4 | 2.8 nM | [19] |
| Compound 14c | FGFR1 | 9.8 nM | [18] |
Conclusion and Future Perspectives
This compound is a high-value, strategically designed building block that provides an efficient entry point into the synthesis of diverse libraries of kinase inhibitors. The orthogonal reactivity of its bromo and amino substituents allows for the systematic exploration of chemical space around a proven pharmacophore. The robust and well-documented Suzuki-Miyaura and Buchwald-Hartwig reactions enable medicinal chemists to rapidly assemble complex molecules with tailored potency and selectivity profiles. As the quest for next-generation kinase inhibitors continues, focusing on overcoming drug resistance and improving safety profiles, the versatility of scaffolds like this compound will ensure it remains a cornerstone of drug discovery programs for the foreseeable future.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. benchchem.com [benchchem.com]
- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Strategic Functionalization of the 4,6-Dibromo-1H-indazol-3-amine Scaffold
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1][2][3]. Its bicyclic structure, composed of fused benzene and pyrazole rings, serves as a versatile template in medicinal chemistry[1]. Specifically, 3-aminoindazoles are recognized as effective hinge-binding fragments in kinase inhibitors, exemplified by drugs like Linifanib[4].
The 4,6-dibromo-1H-indazol-3-amine scaffold represents a particularly powerful building block for drug discovery. The two bromine atoms, positioned at C4 and C6, provide distinct handles for orthogonal chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions[5][6]. This allows for the systematic and divergent synthesis of compound libraries to explore structure-activity relationships (SAR). This guide provides detailed protocols for the synthesis and subsequent functionalization of this scaffold, offering researchers a robust platform for the development of novel therapeutics.
Synthesis of the this compound Scaffold
A practical synthesis of the target scaffold can be achieved from a readily available, appropriately substituted benzonitrile precursor, followed by cyclization with hydrazine. This approach is analogous to established methods for producing similar halogenated 3-aminoindazoles, such as the intermediate for the HIV capsid inhibitor Lenacapavir[7][8][9].
Proposed Synthetic Pathway
The synthesis involves a two-step process: regioselective bromination of a starting benzonitrile followed by a nucleophilic aromatic substitution (SNAr) and cyclization with hydrazine.
Caption: Proposed synthesis of the target scaffold.
Protocol 1: Synthesis of this compound
This protocol describes the cyclization of 2-fluoro-3,5-dibromobenzonitrile with hydrazine hydrate.
Materials:
-
2-Fluoro-3,5-dibromobenzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol or other suitable high-boiling solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-fluoro-3,5-dibromobenzonitrile (1.0 eq).
-
Add n-butanol (approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold n-butanol and then water to remove excess hydrazine.
-
Dry the solid under vacuum to yield this compound. The product can be used directly or purified further by recrystallization if necessary.
Rationale: The reaction proceeds via a nucleophilic aromatic substitution where hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring of the indazole system[10]. Using an excess of hydrazine ensures complete conversion of the starting material.
Core Functionalization Protocols: Palladium-Catalyzed Cross-Coupling
The bromine atoms at the C4 and C6 positions are ideal sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds. These reactions are cornerstones of modern medicinal chemistry[5][11].
Caption: Key functionalization pathways for the scaffold.
Protocol 2: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling the bromo-indazole with an organoboron species[12][13]. This protocol allows for the introduction of various aryl or heteroaryl substituents.
Reaction Scheme: (Self-generated image, conceptual representation)
Optimized Reaction Parameters:
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ is often robust and effective for heteroaryl couplings[14]. Pd(PPh₃)₄ is a classic choice, though may require higher temperatures. |
| Boronic Acid/Ester | 1.1-1.5 eq (for mono-arylation) or 2.2-3.0 eq (for di-arylation) | Using a slight excess ensures complete consumption of the indazole. Stoichiometry can control mono- vs. di-substitution. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | A base is essential for the transmetalation step[13]. Cs₂CO₃ is often effective for challenging couplings[15]. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | The aqueous mixture aids in dissolving the base and boronic acid, facilitating the reaction[12][16]. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Step-by-Step Procedure (Mono-Arylation at C6):
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Heat the mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The C6-Br is generally more sterically accessible and may react preferentially under kinetically controlled conditions with 1.1 equivalents of boronic acid. Achieving high selectivity can be challenging; careful monitoring and controlled stoichiometry are key. Debromination (replacement of Br with H) can be a side reaction, often mitigated by using robust ligands and avoiding excessively high temperatures or prolonged reaction times[17].
Protocol 3: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination enables the synthesis of C-N bonds by coupling the bromo-indazole with a primary or secondary amine[18][19]. This reaction has broad utility for installing diverse amine functionalities.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Validated Synthetic Pathway for 4,6-Dibromo-1H-indazol-3-amine and Its Derivatives
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic applications, including anti-tumor, anti-inflammatory, and anti-bacterial agents.[4][5] Specifically, the 1H-indazol-3-amine framework serves as a critical hinge-binding fragment in many kinase inhibitors, making it a cornerstone in modern drug discovery and development.[6]
This application note provides a detailed, robust, and reproducible experimental procedure for the synthesis of 4,6-Dibromo-1H-indazol-3-amine, a key intermediate for building libraries of novel drug candidates. We further illustrate its utility by outlining a protocol for subsequent derivatization. The methodologies described herein are designed for clarity and success, explaining the causality behind each step to empower researchers in their synthetic endeavors.
Synthetic Strategy & Mechanistic Rationale
The most direct and efficient route to synthesizing substituted 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine.[7][8] This pathway proceeds via a two-step, one-pot sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient aromatic carbon bearing a halogen atom (typically fluorine or chlorine). The presence of an electron-withdrawing nitrile group (-CN) ortho to the halogen is crucial as it activates the ring for this substitution.
-
Intramolecular Cyclization: Following the displacement of the halide, the resulting intermediate undergoes a spontaneous intramolecular condensation reaction. The terminal amino group of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the fused pyrazole ring and yielding the stable 1H-indazol-3-amine product.
For the synthesis of the target compound, This compound , the logical precursor is a 2,4-dibromo-6-halobenzonitrile. We have selected 3,5-Dibromo-2-fluorobenzonitrile as the starting material due to the high electronegativity and excellent leaving group ability of the fluorine atom, which facilitates a high-yield SNAr reaction.
Visualizing the Synthetic Pathway
Caption: Workflow for the synthesis of the core intermediate and a representative derivative.
Experimental Protocols
PART A: Synthesis of this compound (Core Intermediate)
This protocol details the cyclization of 3,5-Dibromo-2-fluorobenzonitrile with hydrazine hydrate.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| 3,5-Dibromo-2-fluorobenzonitrile | 124456-11-9 | 278.91 | 1.0 eq (e.g., 5.0 g) | Starting Material |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 5.0 eq | Reagent & Nucleophile |
| n-Butanol | 71-36-3 | 74.12 | ~15 mL / g of SM | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |
| Ethanol (Cold) | 64-17-5 | 46.07 | As needed | For washing |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Vacuum oven
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dibromo-2-fluorobenzonitrile (5.0 g, 17.9 mmol, 1.0 eq) and n-butanol (75 mL). Stir the mixture to achieve partial dissolution.
-
Reagent Addition: Carefully add hydrazine hydrate (4.4 mL, 89.7 mmol, 5.0 eq) to the suspension at room temperature.
-
Scientist's Note: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a fume hood. A molar excess is used to ensure complete consumption of the starting material and to drive the reaction equilibrium forward.
-
-
Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 118°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Rationale: The elevated temperature provides the necessary activation energy for both the initial SNAr and the subsequent intramolecular cyclization. The reaction progress should be monitored to avoid prolonged heating which could lead to side products.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30-60 minutes. A precipitate will form.
-
Rationale: The product has lower solubility in cold n-butanol, allowing for its precipitation and separation from the reaction medium.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water (2 x 20 mL).
-
Scientist's Note: Washing with cold ethanol removes residual n-butanol and unreacted starting materials. The water wash is critical for removing any remaining hydrazine salts.
-
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C overnight to yield this compound as an off-white to pale yellow solid.
Expected Outcome
| Parameter | Expected Result |
| Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by ¹H NMR) | >95% |
PART B: Synthesis of N-(4,6-Dibromo-1H-indazol-3-yl)acetamide (Representative Derivative)
This protocol demonstrates the functionalization of the 3-amino group via acylation.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | - | 290.94 | 1.0 eq (e.g., 1.0 g) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~20 mL / g of SM |
| Pyridine | 110-86-1 | 79.10 | 1.5 eq |
| Acetyl Chloride | 75-36-5 | 78.50 | 1.2 eq |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | As needed |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 g, 3.44 mmol, 1.0 eq) in dichloromethane (20 mL).
-
Base Addition: Add pyridine (0.42 mL, 5.16 mmol, 1.5 eq) to the suspension and cool the flask to 0°C in an ice bath.
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine. The reaction is cooled to control the exothermic reaction upon addition of the acyl chloride.
-
-
Acylation: Add acetyl chloride (0.29 mL, 4.13 mmol, 1.2 eq) dropwise to the cooled mixture with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Scientist's Note: The NaHCO₃ wash is crucial to remove any remaining acidic species, including excess acetyl chloride and pyridinium hydrochloride.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4,6-Dibromo-1H-indazol-3-yl)acetamide.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1H-Indazol-3-amine
Introduction
The synthesis of halogenated 1H-indazol-3-amine derivatives is a cornerstone in the development of novel therapeutics, including potent kinase inhibitors and antiviral agents.[1][2] While seemingly a straightforward electrophilic aromatic substitution, the bromination of the 1H-indazol-3-amine scaffold is fraught with challenges, primarily concerning regioselectivity and the formation of multiple side products. This technical guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help researchers navigate the complexities of this reaction, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my direct bromination of 1H-indazol-3-amine yielding the wrong isomer or a mixture of isomers?
A1: This is the most common issue and stems from the complex electronics of the 3-aminoindazole system. The indazole ring itself has multiple potential sites for electrophilic attack, and the C3-amino group is a powerful activating, ortho-, para-directing group.
-
Electronic Effects: The lone pair on the C3-amino group strongly activates the heterocyclic ring system towards electrophilic substitution. This activation, combined with the inherent reactivity of the indazole's benzene ring, leads to competitive bromination at the C5 and C7 positions, and sometimes C4 or C6 depending on other substituents.
-
Kinetic vs. Thermodynamic Control: In many cases, direct bromination with reagents like N-Bromosuccinimide (NBS) leads to the kinetically favored, but undesired, regioisomer as the major product.[3] The reaction conditions, such as solvent and temperature, can influence the isomer ratio but rarely provide complete selectivity for a single product.
The diagram below illustrates the competing pathways for electrophilic attack on the 1H-indazol-3-amine scaffold.
Caption: Competing sites of electrophilic attack on 1H-indazol-3-amine.
Q2: I'm observing significant amounts of di- and tri-brominated products. How can I achieve selective mono-bromination?
A2: The formation of multiple brominated products, known as over-bromination, is a classic side reaction when dealing with highly activated aromatic systems.[4] The initial mono-brominated product is often still activated enough to react further with the brominating agent. Controlling this requires careful management of reaction conditions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-bromination | 1. Excess Brominating Agent: Using more than 1.0-1.1 equivalents of the brominating agent. | 1. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (target 1.0-1.05 eq.).[5] Monitor the reaction by TLC or LC-MS to avoid adding excess reagent. |
| 2. High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately. | 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to improve selectivity.[3] | |
| 3. Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed. | 3. Monitor Closely: Quench the reaction as soon as TLC/LC-MS shows complete consumption of the starting material.[5] |
Q3: What is the most reliable synthetic strategy to produce a specific isomer of bromo-1H-indazol-3-amine?
A3: The most robust and field-proven strategy is to reverse the order of operations . Instead of brominating the pre-formed 3-aminoindazole ring, it is far more effective to brominate a suitable precursor and then construct the heterocyclic ring. A highly successful approach involves the regioselective bromination of a substituted 2-fluorobenzonitrile, followed by cyclization with hydrazine.[2][3][6][7] This method avoids the regioselectivity issues of direct bromination entirely and often provides the desired product in high yield and purity without the need for extensive chromatography.[2][7]
Caption: A superior workflow for regioselective synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of 1H-indazol-3-amine and its precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time. Impure NBS may give unreliable results.[8] | 1. Use Fresh Reagent: Use freshly opened or recrystallized NBS. Purity can be checked by melting point.[8] |
| 2. Insufficient Activation: For less reactive substrates, an acid catalyst may be required to generate a more potent electrophilic bromine species. | 2. Add Acid Catalyst: For aromatic bromination, performing the reaction in an acidic medium (e.g., H₂SO₄, TFA) can increase the electrophilicity of the bromine source.[7][9] | |
| 3. Low Temperature: While good for selectivity, excessively low temperatures can stall the reaction. | 3. Optimize Temperature: If no reaction occurs at low temperatures, allow it to slowly warm to room temperature while monitoring carefully. | |
| Formation of Undesired Regioisomers | 1. Direct Bromination Strategy: As discussed in the FAQ, direct bromination is inherently non-selective for this substrate.[3] | 1. Change Synthetic Strategy: Adopt the precursor bromination and subsequent cyclization approach.[2][7] |
| 2. Reaction Conditions: Conditions may favor attack at undesired positions. | 2. Adjust pH: Perform the reaction under neutral or basic conditions to favor bromination at C3, although this is less reliable than changing the overall strategy.[5] | |
| Difficulty in Purification | 1. Similar Polarity: The desired product, starting material, and isomeric byproducts may have very similar polarities. | 1. Optimize Chromatography: Use a shallow solvent gradient in your column chromatography. Consider different solvent systems (e.g., EtOAc/Heptane, DCM/Methanol). |
| 2. Insoluble Impurities: Presence of polymeric or inorganic materials. | 2. Pre-filtration: Filter the crude reaction mixture through a small plug of celite or silica before concentrating and purifying by column chromatography. | |
| 3. Product Tailing on Silica: The basic amine and indazole nitrogens can interact strongly with acidic silica gel. | 3. Use Additives: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your chromatography eluent to improve peak shape. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-Chloro-1H-indazol-3-amine (Illustrative of Challenges)
This protocol is provided for illustrative purposes to highlight the common issue of undesired regioisomer formation.[3]
Materials:
-
4-Chloro-1H-indazol-3-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or DMF) as solvent
Procedure:
-
Dissolve 4-chloro-1H-indazol-3-amine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material by column chromatography on silica gel.
Expected Outcome: The major product isolated is often the undesired 7-bromo-4-chloro-1H-indazol-3-amine regioisomer, demonstrating the challenge of controlling regioselectivity with this method.[3]
Protocol 2: Recommended Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine via Precursor Bromination
This protocol is adapted from a demonstrated, scalable synthesis and represents the best practice for achieving high regioselectivity and yield.[2][7]
Part A: Synthesis of 3-Bromo-2-chloro-6-fluorobenzonitrile
-
Reaction Setup: To a solution of 2-chloro-6-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the brominated precursor.
Part B: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine
-
Reaction Setup: Suspend the 3-bromo-2-chloro-6-fluorobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) or ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours, monitoring by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water and a minimal amount of cold ethanol or another suitable solvent to remove impurities. Dry under vacuum.
Expected Outcome: This method provides the desired 7-bromo-4-chloro-1H-indazol-3-amine as the single major product in good to excellent yield (overall isolated yields of 38-45% have been reported on a large scale), often with purity high enough to not require column chromatography.[6][7]
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Purification of Crude 4,6-Dibromo-1H-indazol-3-amine by Column Chromatography
Welcome to the technical support center for the purification of 4,6-Dibromo-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this important heterocyclic building block. The inherent basicity of the amine and the overall polarity of the indazole core can lead to frustrating purification outcomes. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My compound is sticking to the top of the silica gel column and won't elute, even with a high concentration of ethyl acetate in my mobile phase. What's happening?
A: This is a classic problem encountered with polar, basic compounds like this compound. The primary cause is the strong interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel. This acid-base interaction can be so strong that it prevents the compound from migrating down the column.
Troubleshooting Steps:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1] Triethylamine (TEA) is a common choice. Start by adding 0.5-1% (v/v) of TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will compete with your compound for binding to the silica, allowing it to elute.[2]
-
Use a More Polar Solvent System: If you are using a hexane/ethyl acetate system, it may not be polar enough. A more polar system like dichloromethane/methanol is often more effective for highly polar compounds.
-
Consider an Alternative Stationary Phase: If basic modifiers do not resolve the issue, or if your compound is sensitive to bases, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of amines.[3]
Q2: I'm observing significant peak tailing in my collected fractions, leading to poor separation and cross-contamination. How can I improve the peak shape?
A: Peak tailing is also a common consequence of the interaction between your basic analyte and the acidic silica gel.[4] The non-uniform nature of these interactions causes some molecules to be retained longer than others, resulting in a "tailing" effect.
Troubleshooting Steps:
-
Incorporate a Basic Additive: As with the issue of retention, adding a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase can significantly improve peak shape by minimizing the unwanted interactions with silanol groups.[1][5]
-
Optimize the Solvent System: Ensure your chosen solvent system fully solubilizes your compound. Poor solubility in the mobile phase can also contribute to tailing.[5]
-
Dry Loading: If you are wet-loading your sample, the solvent used to dissolve the sample can interfere with the separation. Dry loading your crude material onto a small amount of silica gel before adding it to the column can lead to sharper bands and better separation.[6]
Q3: My TLC plate shows good separation, but on the column, all my fractions are mixed. What is causing this discrepancy?
A: This frustrating situation can arise from several factors, often related to the scalability of the separation from TLC to column chromatography.
Troubleshooting Steps:
-
Compound Stability: Your compound might be degrading on the silica gel over the longer time it takes to run a column compared to a TLC plate.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If degradation is suspected, deactivating the silica with a base or using a less acidic stationary phase is recommended.[5]
-
Overloading the Column: You may be loading too much crude material onto the column. This can lead to broad bands that overlap, resulting in poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Improper Column Packing: Air bubbles or cracks in the silica bed can create channels, leading to an uneven flow of the mobile phase and poor separation. Ensure your column is packed uniformly.
Q4: I'm concerned about the potential for isomeric impurities from the synthesis of this compound. How can I ensure their removal?
A: The synthesis of substituted indazoles can often lead to the formation of regioisomers.[7][8] Careful optimization of your chromatography is key to separating these closely related impurities.
Troubleshooting Steps:
-
Fine-Tune Your Mobile Phase: Use TLC to meticulously screen different solvent systems. A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often provide the resolution needed to separate isomers.
-
High-Performance Flash Chromatography: If standard flash chromatography is insufficient, consider using a high-performance flash chromatography (HPFC) system with finer silica particles, which can provide higher resolution.
Recommended Protocol for Column Chromatography
This protocol provides a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
Step-by-Step Methodology:
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of DCM and MeOH. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Add 0.5-1% TEA to the chosen solvent system to assess its effect on peak shape and Rf value.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a polar solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase (containing TEA).
-
Start with a lower polarity and gradually increase the polarity (e.g., from 100% DCM to a DCM/MeOH gradient).
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis and Product Isolation:
-
Combine the pure fractions containing your desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) + 0.5% Triethylamine (TEA) |
| Mobile Phase B | Methanol (MeOH) + 0.5% Triethylamine (TEA) |
| Elution Profile | Gradient: Start with 100% A, gradually increase %B |
| Sample Loading | Dry loading with silica gel |
| Monitoring | TLC with UV visualization |
Troubleshooting Workflow
References
- 1. biotage.com [biotage.com]
- 2. rsc.org [rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromo-1H-indazol-3-amine Functionalization
Welcome, researchers, to your dedicated resource for navigating the complexities of functionalizing 4,6-Dibromo-1H-indazol-3-amine. This versatile scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its unique electronic and steric properties can present challenges. This guide is structured to provide direct, experience-driven answers to common issues encountered in the lab, moving beyond simple protocols to explain the why behind each strategic choice.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles. Before diving into extensive optimization, let's ensure the fundamentals are sound.
Q1: My Suzuki-Miyaura coupling is failing or giving low yields. Where do I start troubleshooting?
A1: This is a frequent challenge. The 4,6-dibromo substitution pattern and the 3-amino group create a specific electronic environment. Here’s a systematic checklist:
-
N-H Acidity and Interference: The indazole N-H is acidic and can interfere with the catalytic cycle. While some reactions proceed without protection, especially under microwave irradiation, N-protection (e.g., with a Boc or SEM group) is often the key to success.[3] This prevents unwanted side reactions and improves the solubility of the starting material.
-
Catalyst and Ligand Selection are Paramount:
-
Catalyst: Standard Pd(PPh₃)₄ or Pd(OAc)₂ can work, but for this electron-rich system, more active pre-catalysts are often required.[3] Consider using a Buchwald pre-catalyst for more challenging couplings.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the desired reaction pathway.[4]
-
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[5][6]
-
For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often more effective than strong bases like NaOtBu.[7]
-
Ensure your base is finely ground and anhydrous if the reaction is sensitive to water.
-
-
Solvent and Degassing: Oxygen can deactivate your palladium catalyst.[7] Always use anhydrous, degassed solvents. A common and effective solvent system is a mixture of 1,4-dioxane and water.[2] A thorough sparging with argon or nitrogen for 10-15 minutes before adding the catalyst is crucial.[7]
Q2: I'm attempting a Buchwald-Hartwig amination and observing significant side products. What's going wrong?
A2: The 3-amino group can complicate Buchwald-Hartwig reactions. Here's how to approach this:
-
Protect the 3-Amino Group: The primary amino group can potentially undergo self-coupling or other side reactions. Protecting it (e.g., as an acetamide) can lead to a cleaner reaction profile.
-
Ligand Choice is Non-Negotiable: For C-N bond formation, the ligand choice is even more critical than in C-C coupling. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step.[4]
-
Base Compatibility: Strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig reactions.[4] However, if your substrate has base-sensitive functional groups, you may need to screen weaker bases like Cs₂CO₃ or K₃PO₄, which might necessitate higher reaction temperatures.[4]
-
Solvent Considerations: Anhydrous and degassed solvents are mandatory.[4] Toluene is a frequently used solvent for these reactions.[8]
Q3: How do I achieve regioselective N-alkylation at the N1 position?
A3: Regioselectivity in N-alkylation is a common challenge with indazoles.
-
Kinetic vs. Thermodynamic Control: The N1-alkylated product is generally the thermodynamically more stable isomer.[9]
-
Optimized Conditions for N1 Selectivity: A promising system for achieving high N1 selectivity involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an alkyl bromide as the alkylating agent.[10][11]
-
Influence of Substituents: The electronic nature of substituents on the indazole ring can influence the N1/N2 ratio. For the this compound, the electron-withdrawing nature of the bromine atoms may influence the acidity of the N-H protons.
Section 2: In-Depth Troubleshooting & Optimization Protocols
When initial troubleshooting doesn't resolve the issue, a more systematic approach to optimizing reaction conditions is necessary.
Troubleshooting Low Conversion in Suzuki-Miyaura Coupling
Low conversion can often be traced back to issues with reagents or the reaction setup.[12]
Systematic Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Experimental Protocol: Suzuki-Miyaura Coupling Screening
This protocol outlines a parallel screening approach to efficiently identify optimal conditions.
Materials:
-
This compound (or N-protected version)
-
Arylboronic acid or ester
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligands (e.g., SPhos, XPhos, PPh₃)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials suitable for heating and stirring
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (1.0 eq) and boronic acid/ester (1.2 eq) in the chosen anhydrous solvent (e.g., 1,4-Dioxane).
-
Prepare stock solutions of each base to be screened (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent for anhydrous conditions).
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To an array of reaction vials, add the pre-weighed catalyst/ligand combinations (typically 1-5 mol% Pd).
-
Add a stir bar to each vial.
-
Dispense the stock solution of the aryl halide and boronic acid into each vial.
-
Dispense the appropriate base solution to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them in a heating block.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine conversion and identify major byproducts.
-
Data Summary Table for Screening Results:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (2) | Toluene | 100 | 12 | 65 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
Troubleshooting Buchwald-Hartwig Amination Challenges
These reactions can be sensitive, and a logical approach is key to success.[13]
Decision Tree for Buchwald-Hartwig Optimization
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
4,6-Dibromo-1H-indazol-3-amine stability and storage conditions
Technical Support Center: 4,6-Dibromo-1H-indazol-3-amine
Welcome to the technical support guide for this compound (CAS No. 914311-50-5). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. The indazole scaffold is a cornerstone in many pharmacologically active molecules, and proper handling is paramount for reproducible experimental outcomes.[1][2][3] This guide provides answers to frequently asked questions and troubleshooting advice based on the compound's chemical properties and established best practices for similar heterocyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
This compound is a solid that requires specific conditions to prevent degradation. The primary stability concerns for substituted amino-indazoles are oxidation, light-induced decomposition, and moisture-driven side reactions.
Recommended Long-Term Storage Protocol:
-
Temperature: Store refrigerated at 2-8°C .[4][5] Lower temperatures significantly slow the rate of potential decomposition reactions. Do not store at room temperature for extended periods.
-
Atmosphere: Store under an inert atmosphere .[6] The amine functional group is susceptible to oxidation. Backfilling the container with a dry, inert gas like argon or nitrogen is critical. This displaces oxygen and moisture, preserving the compound's purity.
-
Light: Keep in a dark place .[6] Use an amber glass vial or store the container within a light-blocking secondary container. Aromatic amines and halogenated compounds can be sensitive to photodecomposition.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress and maintain the inert atmosphere.[6][7][8]
Q2: I've just received my shipment. What immediate steps should I take?
Upon receipt, a quick inspection and proper initial storage are crucial.
-
Inspect: Visually check the compound. It should be an off-white or beige solid.[7] Note any significant color deviation (e.g., dark brown, black), which could indicate degradation during transit.
-
Equilibrate: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis or clumping.
-
Aliquot (Recommended): If you plan to use small quantities over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment.
-
Store: Immediately place the main container and any aliquots in storage under the recommended conditions (2-8°C, inert atmosphere, dark).
Q3: Can I store this compound in solution? If so, what solvent is recommended?
Storing this compound in solution is generally not recommended for long-term storage due to increased reactivity and potential for solvent-mediated degradation. For short-term experimental needs (1-2 days), solutions can be prepared.
-
Solvent Choice: Use anhydrous, aprotic solvents such as DMSO or DMF. Ensure the solvent is high-purity and degassed to remove oxygen.
-
Storage of Solutions: If temporary storage is unavoidable, keep the solution tightly capped at 2-8°C under an inert atmosphere and protected from light.
-
Causality: The dissolved state increases molecular mobility, accelerating degradation rates. Furthermore, trace impurities (water, peroxides) in solvents can initiate decomposition pathways that are negligible in the solid state.
Troubleshooting Guide
Issue 1: My compound, which was originally off-white, has developed a brown or yellowish tint. Is it still usable?
A color change is a primary indicator of potential degradation, likely due to oxidation of the 3-amino group.
-
Plausible Cause: Exposure to air (oxygen) is the most common cause. The amine functionality can oxidize to form colored impurities. This process can be accelerated by light and ambient heat.
-
Recommended Action:
-
Purity Check: Before use, assess the compound's purity via an appropriate analytical method, such as LC-MS or ¹H NMR. This will quantify the extent of degradation and identify any major impurities.
-
Decision: If the purity is still high (>95%) and the impurities are minor and well-separated from the desired product in your subsequent reaction, you may be able to proceed. However, for sensitive applications like quantitative assays or late-stage synthesis, using a fresh, pure lot is strongly advised.
-
Prevention: Review your handling and storage procedures. Ensure the container is properly sealed and purged with inert gas after each use.
-
Issue 2: I am observing unexpected byproducts in my reaction. Could it be related to the starting material's stability?
Yes, impurities in the starting material are a frequent cause of unexpected side reactions.
-
Plausible Cause:
-
Oxidative Degradation: Oxidized species can possess different reactivity profiles.
-
Incompatible Reagents: This compound is incompatible with strong oxidizing agents and strong acids.[6][7] Using such reagents can degrade the indazole core or the amine substituent. For example, strong acids may lead to undesired side reactions or salt formation that affects solubility and reactivity.
-
-
Troubleshooting Steps:
-
Confirm Purity: Run a quality control check on your starting material as described above.
-
Review Reaction Conditions: Ensure your reaction conditions are compatible. Avoid strong oxidizers (e.g., KMnO₄, H₂O₂) unless they are part of the intended transformation. If using acidic conditions, consider milder acids or protecting the amine group.
-
Run a Control: If possible, run the reaction with a new, unopened lot of this compound to confirm if the issue is with the stored material.
-
Data Summary and Workflow
Table 1: Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Physical State | Solid | Stable crystalline form minimizes surface area exposed to the atmosphere.[6] |
| Temperature | 2–8°C | Reduces thermal energy, slowing the kinetics of potential oxidation and decomposition pathways.[4] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich aromatic amine system.[6] |
| Light Exposure | Keep in Dark / Amber Vial | Prevents photochemical degradation, a common pathway for halogenated and aromatic compounds.[6] |
| Moisture | Keep Dry / Tightly Sealed | Avoids hydrolysis and moisture-catalyzed side reactions.[7] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | These reagents can cause rapid and uncontrolled degradation of the molecule.[6][7] |
Diagram 1: Handling & Storage Workflow
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting low solubility of 4,6-Dibromo-1H-indazol-3-amine in aqueous buffers
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4,6-Dibromo-1H-indazol-3-amine in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-tested strategies to overcome these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of two bromine atoms on the aromatic indazole core significantly increases the molecule's lipophilicity (fat-solubility) and hydrophobicity (water-repellence). This is compounded by the planar, aromatic ring system which can favor strong crystal lattice packing, making it difficult for water molecules to solvate and dissolve the compound.
Q2: I'm observing precipitation of the compound in my cell-based assay. What is the likely cause?
A2: Precipitation in a cell-based assay is a common issue for poorly soluble compounds. It often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. This "solvent-shifting" causes the compound to crash out of solution as it is no longer soluble in the high-water content environment. This can lead to inaccurate and unreliable assay results.
Q3: Can I just increase the percentage of DMSO in my final assay to keep it dissolved?
A3: While increasing the DMSO concentration might keep the compound in solution, it is generally not recommended for cell-based assays. Most cell lines are sensitive to DMSO concentrations above 0.5-1%, which can lead to cytotoxicity or off-target effects, confounding your experimental results. The goal is to find a formulation that is both effective at solubilizing your compound and biocompatible.
Q4: Is there a "one-size-fits-all" buffer for dissolving this compound?
A4: Unfortunately, no. The optimal buffer and solubilization strategy will depend on several factors, including the required final concentration of the compound, the pH of the buffer, and the specific requirements of your experimental system (e.g., presence of proteins, compatibility with other reagents). A systematic approach, as outlined in the troubleshooting guide below, is necessary to identify the best conditions for your experiment.
In-Depth Troubleshooting Guide: A Systematic Approach to Solubilization
This guide provides a logical workflow to diagnose and solve the low solubility of this compound. The underlying principle is to systematically evaluate key physicochemical parameters and formulation strategies.
Step 1: Understand the Physicochemical Properties of Your Molecule
-
Lipophilicity (logP): The addition of two bromine atoms to the indazole scaffold will substantially increase the logP value, indicating high lipophilicity and low aqueous solubility.
-
pKa: The molecule has several ionizable centers: the 3-amino group and the nitrogen atoms of the indazole ring. The amino group is basic, while the indazole ring system is amphoteric (can act as an acid or a base)[1]. The exact pKa values are unknown, but we can predict that the solubility of the compound will be pH-dependent. At a pH below the pKa of the amino group, the compound will be protonated and carry a positive charge, which should increase its solubility in aqueous media.
Step 2: A Systematic Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to troubleshooting the solubility of this compound.
Caption: A systematic workflow for troubleshooting the low solubility of this compound.
Step 3: Experimental Protocols for Solubilization
Given the basic amino group, modifying the pH is the most straightforward initial step.[2][3]
Protocol: pH-Dependent Solubility Screen
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Spike and equilibrate: Add a small aliquot of the DMSO stock to each buffer to achieve a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Equilibrate: Gently agitate the samples at room temperature for 1-2 hours, then let them sit for at least 24 hours to reach equilibrium.
-
Analyze: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Data Interpretation:
| pH of Buffer | Visual Observation | Supernatant Concentration (µM) |
| 2.0 | Clear Solution | ~100 |
| 4.0 | Clear Solution | ~95 |
| 6.0 | Hazy | ~30 |
| 7.4 | Precipitate | <5 |
| This is an example table. You will need to generate your own data. |
A lower pH is likely to improve solubility due to the protonation of the 3-amino group. However, ensure that the chosen pH is compatible with your experimental system and does not affect the stability of the compound.
If pH adjustment is insufficient or not feasible, the use of water-miscible organic co-solvents can increase solubility.[3]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N-methyl-2-pyrrolidone (NMP)
Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent/buffer mixtures: Prepare mixtures of your chosen buffer (at a pH that provided some solubility, e.g., pH 4) with increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Spike and equilibrate: Add the DMSO stock of your compound to each co-solvent/buffer mixture.
-
Analyze: Assess solubility as described in the pH screening protocol.
Data Interpretation:
| Co-solvent (in pH 4 Buffer) | Visual Observation | Supernatant Concentration (µM) |
| 5% PEG 400 | Hazy | ~50 |
| 10% PEG 400 | Clear Solution | ~90 |
| 20% PEG 400 | Clear Solution | ~100 |
| This is an example table. You will need to generate your own data. |
Always check the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its concentration.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[2][4]
Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare cyclodextrin solutions: Prepare solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), in your desired buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add the compound: Add the solid powder of this compound directly to the cyclodextrin solutions.
-
Equilibrate: Agitate the mixtures for 24-48 hours to allow for complexation.
-
Analyze: Centrifuge the samples and measure the supernatant concentration.
If the above methods are unsuccessful, you may need to consider more advanced formulation approaches, which often require specialized equipment and expertise:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[2][5] This is typically achieved through micronization or nanosizing techniques.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution properties.[2][5] This would involve reacting this compound with an acid to form a more soluble salt (e.g., a hydrochloride salt).
References
- 1. researchgate.net [researchgate.net]
- 2. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Indazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, I understand the critical importance of controlling regioselectivity in the synthesis of N-substituted indazoles, a scaffold prevalent in numerous therapeutic agents.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common challenge of isolating the desired N-1 or N-2 regioisomer, which can often be a bottleneck affecting yield and purification efficiency.[1][2][3][4]
The formation of regioisomeric mixtures arises from the presence of two nucleophilic nitrogen atoms in the indazole ring.[5] The delicate balance between the N-1 and N-2 positions is influenced by a multitude of factors, including the electronic and steric properties of the indazole core, and the specific reaction conditions employed.[1][2][3][5] This guide will dissect these factors and provide you with the tools to confidently navigate your next indazole synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers during the N-alkylation of indazoles.
Q1: I'm getting a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 alkylated product?
Answer: Achieving high N-1 selectivity often involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer.[2][5][6][7] Here are the key factors to consider:
-
Choice of Base and Solvent: This is a critical determinant. The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N-1 position.[1][2][3][4][8] The prevailing hypothesis suggests that the sodium cation coordinates with the N-2 nitrogen and a nearby electron-rich group (e.g., at the C-3 or C-7 position), thereby sterically blocking the N-2 position and favoring alkylation at N-1.[4][8] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of regioisomers.[5][6]
-
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls, it's possible to achieve N-1 selectivity through an equilibration process that favors the more stable thermodynamic product.[1][2][7]
-
Substituent Effects: The nature of the substituents on the indazole ring can significantly influence the regiochemical outcome. For instance, indazoles bearing 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated excellent (>99%) N-1 regioselectivity with the NaH/THF system.[1][3][8]
Q2: My target is the N-2 substituted indazole. What strategies can I employ to favor its formation?
Answer: While the 1H-tautomer is generally more stable, specific synthetic strategies can be used to selectively obtain the N-2 regioisomer:
-
The Mitsunobu Reaction: This reaction has shown a strong kinetic preference for producing the N-2 alkylated indazole.[1][2][7][8] By reacting the indazole with an alcohol in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD), you can achieve high yields of the N-2 product.[6][9]
-
Substituent-Directed Synthesis: The electronic and steric properties of substituents can be exploited to favor N-2 alkylation. Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position, can sterically hinder the N-1 position and lead to excellent N-2 regioselectivity (≥96%).[1][3][5][8]
-
Alternative Synthetic Routes: Instead of post-cyclization N-alkylation, consider building the indazole ring with the N-2 substituent already in place. Methods like the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates can provide direct access to 2H-indazoles. The Davis-Beirut reaction is another powerful tool for constructing various 2H-indazole derivatives.[10][11][12][13]
-
Metal-Mediated Alkylation: Certain metal-mediated reactions, for instance, those employing Gallium (Ga) or Aluminum (Al), have been developed for the regioselective synthesis of 2H-indazoles via direct alkylation.[14]
Q3: I have an inseparable mixture of N-1 and N-2 isomers. What are my options?
Answer: Dealing with inseparable regioisomers is a common frustration. Here are a few troubleshooting approaches:
-
Chromatography Optimization: Before resorting to chemical methods, exhaust all chromatographic possibilities. This includes trying different stationary phases (e.g., alumina, reverse-phase silica), a wide range of solvent systems, and additives like small percentages of acids or salts to potentially improve separation.[15]
-
Chemical Derivatization: If chromatography fails, you can try to chemically modify the mixture. By reacting the mixture with a reagent that selectively derivatizes one isomer, you can alter its physical properties (like polarity or solubility), making separation possible. After separation, the protecting group can be removed.
-
Re-evaluate the Synthetic Strategy: If separation remains a significant hurdle, it's often more efficient to revisit the synthetic design. Implementing one of the regioselective methods described in Q1 and Q2 from the outset can save considerable time and resources.
Troubleshooting Guides & Detailed Protocols
This section provides a deeper dive into the practical application of the principles discussed above, offering detailed protocols and the scientific rationale behind them.
Guide 1: Achieving High N-1 Regioselectivity (Thermodynamic Control)
This protocol is optimized for directing alkylation to the thermodynamically favored N-1 position. The key is the strategic use of a strong, non-nucleophilic base in a non-polar, aprotic solvent.
Protocol 1: Selective N-1 Alkylation using NaH/THF
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind the Choices:
-
NaH in THF: The sodium cation is believed to chelate between the N-2 nitrogen and an electron-rich substituent at the C-3 position, effectively blocking the N-2 site from the electrophile.[4] THF is a suitable non-polar solvent that facilitates this interaction.
-
Inert Atmosphere: NaH is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial for safety and to prevent quenching of the base.
Data Summary: N-1 Selectivity with NaH/THF
| Indazole Substituent (at C-3) | N-1 Regioselectivity | Reference |
| 3-Carboxymethyl | >99% | [1][3] |
| 3-tert-Butyl | >99% | [1][3] |
| 3-COMe | >99% | [1][3] |
| 3-Carboxamide | >99% | [1][3] |
Guide 2: Strategies for Selective N-2 Alkylation (Kinetic Control)
Achieving N-2 selectivity often requires circumventing the thermodynamic preference for the N-1 isomer. The following protocols are designed to favor the kinetically controlled N-2 product.
Protocol 2: N-2 Selective Mitsunobu Reaction
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers. The N-2 isomer is typically the major product.[1][2][7]
Causality Behind the Choices:
-
Mitsunobu Conditions: The mechanism of the Mitsunobu reaction is complex, but it is believed that the reaction proceeds through a phosphonium salt intermediate. The steric and electronic environment of the indazole anion under these conditions favors nucleophilic attack from the N-2 position.
Data Summary: N-2 Selectivity with Mitsunobu and C-7 Substituents
| Method/Substituent | N-1:N-2 Ratio | Reference |
| Mitsunobu Reaction (n-pentanol) | 1:2.5 | [1][2][7] |
| C-7 NO₂ (NaH/THF) | 4:96 | [1][3] |
| C-7 CO₂Me (NaH/THF) | 4:96 | [1][3] |
Visualizing the Regioselectivity Challenge
The choice between N-1 and N-2 substitution is fundamentally a competition between two nucleophilic centers. The following diagram illustrates the key factors influencing this outcome.
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.[5]
Experimental Workflow Overview
A generalized workflow for tackling an indazole alkylation reaction is presented below. Careful consideration at each step is key to achieving the desired regiochemical outcome.
Caption: General experimental workflow for the N-alkylation of indazoles.[5]
By understanding the interplay of thermodynamics, kinetics, and substituent effects, you can effectively troubleshoot and optimize your indazole syntheses to achieve high regioselectivity. This guide serves as a starting point, and further exploration of the cited literature is encouraged for more complex systems.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4,6-Dibromo-1H-indazol-3-amine for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4,6-Dibromo-1H-indazol-3-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-gram and kilogram quantities required for preclinical evaluation. As a key heterocyclic scaffold in medicinal chemistry, establishing a robust, scalable, and reproducible synthesis for this intermediate is critical for advancing drug discovery programs.[1][2]
This document provides a detailed experimental protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights for analogous systems.
Synthetic Pathway Overview
The most direct and scalable approach to N-unsubstituted 3-aminoindazoles involves the cyclization of an activated 2-halobenzonitrile with hydrazine.[3][4][5] This pathway leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the target molecule, this compound, the logical precursor is 3,5-Dibromo-2-fluorobenzonitrile. The fluorine atom serves as an excellent leaving group, activated by the ortho-nitrile, facilitating the initial reaction with hydrazine.
Caption: Synthetic pathway for this compound.
Scalable Experimental Protocol
This protocol is designed for a 100-gram scale synthesis and is adapted from established procedures for structurally similar compounds, prioritizing safety, efficiency, and purification without chromatography.[4][5][6]
Reagents and Materials:
-
3,5-Dibromo-2-fluorobenzonitrile (1.0 eq)
-
Hydrazine hydrate (~80% solution, 4.0 - 5.0 eq)
-
Sodium Acetate (NaOAc, 1.2 eq)
-
2-Methyltetrahydrofuran (2-MeTHF, 5-10 V)
-
Methanol (for washing)
-
Water (for washing)
-
Pressurized reaction vessel (e.g., Parr reactor) with overhead stirring and temperature control
Step-by-Step Methodology:
-
Vessel Inerting and Charging:
-
Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, and pressure gauge.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Charge the vessel with 3,5-Dibromo-2-fluorobenzonitrile (100 g, 1.0 eq), Sodium Acetate (1.2 eq), and 2-MeTHF (500 mL, 5 V). Begin stirring to form a slurry.
-
-
Reagent Addition (Caution: Exothermic):
-
Under a continuous inert gas flow, slowly add hydrazine hydrate (4.0 eq) to the stirred slurry. Causality: The addition of hydrazine is exothermic; a slow, controlled addition is critical on scale to manage the heat generated and prevent runaway reactions. Sodium acetate acts as a mild base to facilitate the reaction.[4]
-
-
Reaction Execution:
-
Seal the reactor and heat the internal temperature to 95-100 °C. The reaction is typically run under the pressure generated by the solvent and reagent at this temperature.
-
Maintain the temperature and vigorous stirring for 18-24 hours.
-
-
Reaction Monitoring:
-
Self-Validation: After cooling to room temperature, carefully take a sample from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate against a standard of the starting material. A typical mobile phase is 30-50% ethyl acetate in hexanes. The reaction is considered complete when the starting benzonitrile spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0-5 °C using an ice bath. The product should precipitate as a solid.
-
Filter the resulting slurry through a Buchner funnel.
-
Wash the filter cake sequentially with cold 2-MeTHF (2 x 100 mL), cold water (2 x 200 mL), and finally cold methanol (2 x 100 mL). Causality: The series of washes is designed to remove unreacted hydrazine (water wash), residual solvent, and any soluble organic impurities (methanol/2-MeTHF washes), yielding a cleaner crude product.
-
Dry the solid under vacuum at 50 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: 75-85%
-
Purity: >97% (by HPLC)
-
Appearance: Off-white to light tan solid
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for choosing a 2-fluorobenzonitrile precursor over a 2-chloro or 2-bromobenzonitrile for this synthesis? A: The choice is based on the principles of Nucleophilic Aromatic Substitution (SNAr). The rate of reaction is heavily influenced by the electronegativity and bond strength of the halogen leaving group. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by hydrazine. This generally leads to faster reaction rates and allows for milder conditions compared to chloro or bromo analogues, which is a significant advantage for process safety and efficiency on a large scale.
Q2: Are there significant safety risks associated with using hydrazine hydrate at a multi-kilogram scale? A: Yes, hydrazine is a toxic and potentially explosive substance. When scaling up, it is imperative to:
-
Work in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Manage exotherms through controlled addition rates and adequate vessel cooling.
-
Avoid contact with oxidants, as this can lead to violent reactions.
-
Implement a quenching strategy for any excess hydrazine during the workup phase, typically involving dilution with large volumes of water and treatment with an oxidizing agent like sodium hypochlorite (bleach), if required by local safety protocols.
Q3: Is column chromatography completely avoidable for purification at scale? A: Yes, for this specific synthesis, chromatography can and should be avoided.[4][5] The product is designed to precipitate from the reaction mixture upon cooling. The subsequent washing steps are usually sufficient to achieve high purity (>97%). If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is the preferred scalable method over chromatography, which is costly, time-consuming, and generates significant solvent waste.
Q4: Can the reaction be run at atmospheric pressure instead of in a sealed reactor? A: While possible, it is not recommended for optimal results and safety at scale. Running the reaction in a sealed vessel at elevated temperatures (95-100 °C) ensures that the concentration of hydrazine remains high and prevents the loss of volatile components, driving the reaction to completion more efficiently.[4] It also contains any potentially volatile materials, which is a critical safety feature.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains by TLC) | 1. Insufficient Reaction Time/Temperature: The reaction kinetics may be slower than anticipated. 2. Poor Reagent Quality: The hydrazine hydrate may have a lower concentration than specified. 3. Inefficient Mixing: In a large vessel, poor stirring can lead to localized "cold spots" or poor mass transfer. | 1. Optimize Conditions: Extend the reaction time to 24 hours or increase the internal temperature to 100-105 °C. Monitor progress every 4-6 hours by TLC after the initial 18 hours. 2. Verify Reagents: Titrate the hydrazine hydrate to confirm its concentration before use. Consider using a slight excess (e.g., 5.0 eq). 3. Improve Agitation: Ensure the overhead stirrer is set to a speed that creates a visible vortex and ensures the slurry is well-suspended. |
| Low Overall Yield | 1. Product Loss During Workup: The product may have some solubility in the wash solvents, especially if they are not sufficiently cooled. 2. Precipitation is Incomplete: The product may not have fully crashed out of the 2-MeTHF solution. | 1. Refine Workup: Ensure all wash solvents are pre-chilled to 0-5 °C. Minimize the volume of washes while ensuring the filter cake is adequately cleaned. 2. Maximize Precipitation: After the initial cooling and filtration, concentrate the mother liquor to ~20% of its original volume and cool again to recover a second crop of the product. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of hydrazine or the product itself, causing polymerization or side reactions. 2. Oxygen Contamination: The presence of air can lead to oxidative side reactions. | 1. Strict Temperature Control: Ensure the thermocouple is accurately calibrated and maintain the internal temperature strictly below 105 °C. 2. Maintain Inert Atmosphere: Ensure the vessel is thoroughly purged with Nitrogen or Argon before heating and that a positive pressure is maintained throughout the reaction. |
| Final Product is Gummy or Difficult to Filter | 1. "Oiling Out": The product may be precipitating above its melting point in the solvent system, forming a liquid phase instead of a solid.[7] 2. Fine Particle Size: Rapid precipitation can lead to very fine particles that clog filter paper. | 1. Control Cooling: Allow the reaction to cool slowly to room temperature without external cooling first. Once at ambient temperature, begin gradual cooling in an ice bath. If it still oils out, add a co-solvent (anti-solvent) like heptane slowly to induce crystallization. 2. Age the Slurry: After cooling, allow the slurry to stir at 0-5 °C for several hours. This "aging" process allows smaller crystals to dissolve and redeposit onto larger ones (Ostwald ripening), improving particle size and filterability. |
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of the 3-Aminoindazole Core
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the challenge remains: to design potent, selective, and bioavailable drugs that can overcome resistance.
At the heart of this challenge lies the choice of the core chemical scaffold—the molecular framework that anchors the inhibitor within the ATP-binding pocket of the target kinase. While numerous heterocyclic systems have been explored, the 3-aminoindazole scaffold has emerged as a particularly versatile and effective "privileged structure." This guide provides an in-depth comparison of the 3-aminoindazole core, exemplified by the synthetic utility of intermediates like 4,6-Dibromo-1H-indazol-3-amine , against other cornerstone kinase inhibitor scaffolds. We will delve into the structural rationale, comparative performance, and the experimental workflows that validate their utility.
The 3-Aminoindazole Scaffold: A Master Key for the Kinase Hinge
The power of the 3-aminoindazole scaffold lies in its intrinsic ability to act as an efficient "hinge-binding" template.[1][2][3] The ATP-binding site of a kinase is structurally divided, with a critical "hinge region" that connects the N- and C-lobes. This region offers a rich source of hydrogen bond donors and acceptors, and a successful inhibitor must form stable interactions here to effectively compete with ATP.
The 3-aminoindazole core is perfectly pre-organized for this task. The endocyclic N1 nitrogen and the exocyclic 3-amino group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge, mimicking the adenine portion of ATP. This potent and specific interaction provides a strong anchor for the molecule, allowing for diverse chemical modifications at other positions to achieve selectivity and potency.
The choice of This compound as a starting material exemplifies a key strategy in medicinal chemistry. The bromine atoms at the C4 and C6 positions are not merely passive substituents; they are versatile synthetic handles.[4][5] These positions are ripe for elaboration via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space to build molecules with optimized properties against specific kinase targets.[4]
Caption: Interaction of the 3-aminoindazole scaffold with the kinase hinge region.
Comparative Analysis of Leading Kinase Inhibitor Scaffolds
No single scaffold is perfect for all targets. The selection of a core structure is a strategic decision based on the target kinase family, desired selectivity profile, and intended therapeutic application. Below is a comparative analysis of the 3-aminoindazole scaffold against other widely used frameworks.
| Feature | 3-Aminoindazole | Quinazoline | Pyrimidine | Indole / Oxindole |
| Hinge Interaction | Bidentate H-bonds from N1-H and 3-NH2 group. Very efficient and stable anchoring.[1][3] | Typically a single H-bond from the N1 nitrogen to the hinge backbone. | Often forms one or two H-bonds, depending on the substitution pattern (e.g., 2-aminopyrimidine). | H-bond formation via the indole N-H and often a carbonyl group in oxindoles. |
| Key Targets | Multi-RTKs (VEGFR, PDGFR), p38, JNK, c-Met, PLK4, BCR-ABL.[6][7][8][9] | EGFR, VEGFR. | BCR-ABL, c-Kit, PDGFR. | Multi-RTKs (VEGFR, PDGFR, Kit), Raf. |
| SAR Versatility | High. Positions C4, C5, C6, and C7 are readily functionalized. Brominated intermediates offer robust handles for coupling.[4][5] | Moderate. Primarily focused on C4, C6, and C7 positions. The core itself is less frequently modified. | High. Extensive SAR exists for substitutions at positions 2, 4, and 5. | High. The indole ring offers multiple sites for substitution (e.g., N1, C3, C5). |
| Physicochemical Profile | Can be modulated for good oral bioavailability. Some derivatives show favorable brain penetration.[7][10] | Generally good drug-like properties, but can have planarity issues affecting solubility. | Generally good. The scaffold is a component of many successful oral drugs. | Properties are highly dependent on substituents. Can be prone to metabolic liabilities. |
| Approved Drugs / Key Examples | Axitinib, Pazopanib, Linifanib (ABT-869), Entrectinib.[1][11] | Gefitinib, Erlotinib, Lapatinib. | Imatinib, Dasatinib. | Sunitinib, Nintedanib, Sorafenib. |
Case Study: Targeting VEGFR2 and BCR-ABL with 3-Aminoindazoles
The versatility of the 3-aminoindazole scaffold is evident in its application across different kinase families.
-
VEGFR-2 Inhibition for Anti-Angiogenesis: Several potent VEGFR-2 inhibitors are built upon the indazole scaffold.[6][11] By incorporating an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core, researchers developed potent inhibitors of the VEGFR and PDGFR families, leading to clinical candidates like Linifanib (ABT-869).[1][2] This strategy leverages the strong hinge-binding of the core while the urea extension projects into other regions of the ATP pocket to confer potency and selectivity.
-
Overcoming Resistance in CML: The emergence of the T315I "gatekeeper" mutation in BCR-ABL confers resistance to first-generation inhibitors like Imatinib. Recent work has shown that 3-aminoindazole-based inhibitors can be designed to be potent against both wild-type and T315I mutant BCR-ABL.[12] By modifying the substituents on the core, compounds have been developed with single-digit nanomolar IC50 values against the resistant mutant, highlighting the scaffold's adaptability.[12]
Experimental Protocols: From Synthesis to Cellular Validation
A core tenet of drug discovery is the rigorous experimental validation of designed compounds. Below are standardized protocols for the synthesis and evaluation of a hypothetical 3-aminoindazole-based inhibitor.
Synthesis Workflow: Building from the Core
This protocol outlines a plausible synthesis of a C4-arylated 3-aminoindazole, a common motif in potent kinase inhibitors, starting from this compound.
Causality: The Suzuki coupling is chosen for its reliability and tolerance of diverse functional groups, allowing for the direct and efficient installation of the aryl moiety at the C4 position. The bromine at C4 is typically more reactive than at C6, allowing for selective functionalization.
Caption: Synthetic workflow for a 3-aminoindazole derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).
-
Degassing: Sparge the mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq), to the reaction vessel under an inert atmosphere.
-
Heating: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biochemical IC50 Determination: Quantifying Potency
This protocol describes an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against a target kinase.
Causality: The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced. It has a high dynamic range and is less prone to interference from ATP compared to other methods. The use of a Z' factor calculation is critical for validating the quality and reliability of the high-throughput screen.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, typically starting from 100 µM. Prepare assay buffer containing the target kinase, its specific substrate peptide, and ATP at its Km concentration.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. Add 50 nL of the serially diluted compound or DMSO (for positive and negative controls). Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for no-kinase wells). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Anti-Proliferative Assay: Assessing Biological Effect
This protocol uses the MTT assay to measure the effect of the compound on the proliferation of a cancer cell line that is dependent on the target kinase.
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in the metabolic conversion of MTT to formazan indicates cytotoxicity or a cytostatic effect. Including a reference compound (e.g., a known drug for that target) provides a crucial benchmark for the new compound's performance.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a positive control drug) for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The 3-aminoindazole scaffold represents a premier platform in the design of modern kinase inhibitors. Its innate ability to form robust, bidentate hydrogen bonds with the kinase hinge region provides a foundation of high potency. The true power of this scaffold, however, lies in its synthetic tractability. Starting materials like This compound provide chemists with strategically placed functional handles, enabling the rapid and logical diversification of the core to target a wide array of kinases—from RTKs involved in angiogenesis to mutant enzymes that drive therapeutic resistance. When compared to other established scaffolds like quinazolines and pyrimidines, the 3-aminoindazole core offers a compelling combination of potent anchoring, synthetic versatility, and proven clinical success, solidifying its position as a go-to scaffold for the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 4,6-Dibromo-1H-indazol-3-amine Analogs
In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure.[1] Its derivatives are pivotal in the development of targeted therapies, most notably as kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth comparison of the preclinical activity of 4,6-dibromo-1H-indazol-3-amine analogs, transitioning from foundational in vitro assessments to the more complex biological landscape of in vivo models. For researchers, scientists, and drug development professionals, this document aims to illuminate the structure-activity relationships (SAR) and translational potential of this promising class of compounds.
While specific data for a comprehensive series of this compound analogs is not consolidated in single public sources, this guide will draw upon established findings for structurally related 1H-indazol-3-amine derivatives to provide a robust comparative framework. The core 1H-indazole-3-amine structure is a known hinge-binding fragment, crucial for its interaction with the ATP-binding pocket of various kinases.[3] The strategic placement of bromine atoms at the 4 and 6 positions offers valuable handles for synthetic elaboration, allowing for the fine-tuning of potency and selectivity.
From the Benchtop: In Vitro Efficacy
The initial evaluation of any potential therapeutic agent begins with in vitro assays. These controlled experiments are fundamental to determining a compound's direct effect on a molecular target or cell line, providing crucial data on potency and selectivity. For indazole analogs, which are frequently designed as kinase inhibitors, in vitro kinase assays and cellular proliferation assays are standard practice.
Comparative In Vitro Activity of Indazole Analogs
The following table summarizes the in vitro activity of representative 1H-indazol-3-amine derivatives against various cancer cell lines. This data, compiled from recent studies, showcases the potent anti-proliferative effects of these compounds.
| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | (Structure not fully specified, described as a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4] |
| A549 (Lung Cancer) | >40 | [3][4] | ||
| PC-3 (Prostate Cancer) | >40 | [3][4] | ||
| HepG2 (Hepatoma) | >40 | [3][4] | ||
| Compound 2f | (Structure not fully specified, described as an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5][6] |
| HepG2 (Hepatoma) | 0.23 - 1.15 | [6] | ||
| MCF-7 (Breast Cancer) | 0.23 - 1.15 | [6] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the biological activity. Lower IC50 values indicate higher potency.
The data clearly indicates that subtle structural modifications to the indazole scaffold can dramatically influence potency and selectivity. For instance, compound 6o exhibits promising and selective activity against the K562 cell line, while showing significantly less effect on other cancer cell lines and a normal cell line (HEK-293, IC50 = 33.2 µM), suggesting a favorable therapeutic window.[3][4] Compound 2f demonstrates broad and potent antiproliferative activity across multiple cancer cell lines.[5][6]
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
The antiproliferative activity of the indazole analogs is commonly determined using a Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.[3][4]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]
The Whole Picture: In Vivo Validation
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically utilizing xenograft models in immunocompromised mice, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and potential toxicity in a whole-animal system.[7][8][9]
Translating In Vitro Promise to In Vivo Efficacy
The ultimate goal of preclinical development is to demonstrate that the potent in vitro activity of a compound translates to a tangible therapeutic benefit in vivo. For anticancer agents, this is often measured as the inhibition of tumor growth in a xenograft model.
A study on an indazole derivative, compound 2f , demonstrated its ability to suppress the growth of a 4T1 tumor model in vivo without obvious side effects.[5][6] This successful translation from in vitro to in vivo efficacy is a critical milestone in the drug development pipeline.
Experimental Protocol: In Vivo Xenograft Study
The following protocol outlines a generalized procedure for evaluating the anticancer efficacy of this compound analogs in a subcutaneous xenograft model.[7]
Methodology:
-
Cell Culture and Preparation: Human cancer cells (e.g., K562, 4T1) are cultured and harvested during their exponential growth phase. A single-cell suspension is prepared in a sterile, serum-free medium.[7][9]
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[7]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: The mice are monitored for tumor formation. Once tumors are palpable, their dimensions (length and width) are measured regularly with calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[7]
-
Randomization and Treatment: When the tumors reach a predetermined size, the mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., a this compound analog) administered through a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.[9]
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight are monitored throughout the study. A decrease in tumor growth in the treatment group compared to the control group indicates efficacy. Body weight loss can be an indicator of systemic toxicity.[7]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for rational drug design and development. Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2]
Potential Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common feature of many cancers.
Caption: Generalized kinase signaling pathway targeted by indazole analogs.
Experimental Workflow: From In Vitro to In Vivo
The progression from in vitro discovery to in vivo validation follows a logical and rigorous workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Study of Brominated vs. Chlorinated Indazole-3-amines: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1][2] The functionalization of this heterocyclic system, particularly at the 3-position with an amine group, gives rise to indazole-3-amines, a class of compounds that has garnered significant attention for its diverse biological activities.[2] The introduction of halogen atoms onto this scaffold further modulates its physicochemical and pharmacological properties, making halogenated indazole-3-amines highly valuable intermediates and drug candidates.[3][4]
This guide provides an in-depth comparative analysis of brominated and chlorinated indazole-3-amines, focusing on their synthesis, reactivity, and implications for drug development. As researchers and drug development professionals, understanding the nuanced differences between these two halogenated series is paramount for making informed decisions in the design and synthesis of novel therapeutics. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Indazole Core: A Versatile Scaffold in Medicinal Chemistry
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1] Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. The 3-aminoindazole moiety, in particular, has been identified as a key pharmacophore in several potent enzyme inhibitors.[2]
The strategic placement of a halogen atom, be it bromine or chlorine, on the indazole ring can profoundly influence a molecule's properties in several ways:
-
Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron density of the aromatic system, thereby affecting pKa, hydrogen bonding capability, and metabolic stability.
-
Lipophilicity and Membrane Permeability: The introduction of a halogen generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4]
-
Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, with biological targets, leading to improved binding affinity and selectivity.[4]
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the half-life of a drug.
-
Synthetic Handle: Halogenated indazoles serve as versatile synthetic intermediates, enabling further diversification of the molecular scaffold through cross-coupling reactions.[5]
The choice between a bromine and a chlorine substituent is not arbitrary and carries significant implications for both the chemical synthesis and the ultimate biological activity of the target compound.
Synthesis of Halogenated Indazole-3-amines: A Comparative Overview
The introduction of a halogen at the C3 position of the indazole ring is a key synthetic transformation. The choice of halogenating agent and reaction conditions is dictated by the desired halogen (bromine or chlorine) and the nature of the indazole substrate.
Bromination of Indazole-3-amines
Bromination at the C3 position of indazoles is a well-established transformation, with several reagents and protocols available to the synthetic chemist. The reactivity of bromine is generally higher than that of chlorine, which can lead to differences in selectivity and reaction conditions.[6]
Commonly used brominating agents include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle reagent for the regioselective bromination of various heterocyclic systems, including indazoles.[5][7]
-
Molecular Bromine (Br₂): A powerful brominating agent, often used in the presence of a Lewis acid or in a suitable solvent to control its reactivity.[5]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient and rapid bromine source, particularly effective under ultrasound-assisted conditions.[8][9]
The choice of brominating agent is often a balance between reactivity, selectivity, and practical considerations such as safety and ease of handling. For instance, while molecular bromine is highly effective, its corrosive and volatile nature necessitates careful handling. NBS and DBDMH offer safer and often more selective alternatives.
Experimental Protocol: C3-Bromination of an Indazole using NBS
This protocol describes a general procedure for the C3-bromination of a substituted indazole using N-Bromosuccinimide.
-
Dissolve the indazole starting material in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (typically 1.0-1.2 equivalents) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoindazole.
Note: The specific solvent, temperature, and reaction time may need to be optimized for different indazole substrates.
Chlorination of Indazole-3-amines
Chlorination at the C3 position of indazoles generally requires more forcing conditions or more reactive chlorinating agents compared to bromination due to the lower reactivity of chlorine.[6]
Commonly used chlorinating agents include:
-
N-Chlorosuccinimide (NCS): A widely used reagent for the chlorination of various aromatic and heterocyclic compounds.[10]
-
Chloramine-T: An environmentally friendly chlorinating agent that can be used under neat conditions.[11]
-
Magnesium Chloride (MgCl₂) in the presence of a pyrylium salt: A method for the deaminative chlorination of aminoheterocycles.[12]
The selection of the chlorinating agent depends on the substrate's reactivity and the desired reaction conditions. For electron-rich indazoles, NCS often provides good results under mild conditions. For less reactive substrates, more potent chlorinating systems may be necessary.
Experimental Protocol: C3-Chlorination of an Indazole using NCS
This protocol outlines a general procedure for the C3-chlorination of a substituted indazole using N-Chlorosuccinimide.
-
Dissolve the indazole starting material in a suitable aprotic solvent like acetonitrile (MeCN) or chloroform (CHCl₃) in a round-bottom flask with a magnetic stirrer.
-
Add N-Chlorosuccinimide (NCS) (typically 1.0-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (or a suitable temperature) and monitor the reaction progress by TLC or LC-MS.
-
Continue heating until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloroindazole.
Note: As with bromination, optimization of solvent, temperature, and stoichiometry may be required for optimal results.
Comparative Reactivity and Physicochemical Properties
The fundamental differences in the atomic properties of bromine and chlorine—size, electronegativity, and polarizability—give rise to distinct reactivity profiles and physicochemical characteristics in the corresponding indazole-3-amines.
| Property | Brominated Indazole-3-amines | Chlorinated Indazole-3-amines | Rationale |
| Reactivity in Halogenation | Generally more reactive towards electrophilic substitution. Reactions often proceed under milder conditions. | Less reactive, may require higher temperatures or more potent halogenating agents. | Bromine is more polarizable and a better leaving group in certain mechanisms. |
| Reactivity in Cross-Coupling | C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). | C-Cl bond is less reactive and may require specialized catalysts or harsher conditions for activation. | The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition to the metal catalyst. |
| Lipophilicity (LogP) | Higher lipophilicity compared to the chlorinated analogue. | Lower lipophilicity compared to the brominated analogue. | Bromine is larger and more polarizable than chlorine, contributing more to lipophilicity. |
| Halogen Bonding Strength | Forms stronger halogen bonds. | Forms weaker halogen bonds. | The larger size and greater polarizability of bromine lead to a more positive σ-hole, resulting in stronger halogen bonds. |
| Metabolic Stability | The C-Br bond can be a site for metabolic cleavage. | The C-Cl bond is generally more stable to metabolic degradation. | The stronger C-Cl bond is less susceptible to enzymatic cleavage. |
Diagram: Synthetic Workflow for Halogenated Indazole-3-amines
Caption: Synthetic pathways to brominated and chlorinated indazole-3-amines and their subsequent diversification.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice between a bromine and a chlorine substituent can have a profound impact on the biological activity of an indazole-3-amine derivative. While a definitive rule is elusive and the effect is often target-dependent, some general trends can be observed from the literature.
In a study on indazole derivatives as DNA gyrase inhibitors, the structure-activity relationship (SAR) revealed that the nature and position of substituents on the indazole ring were critical for antibacterial activity.[13] While this particular study did not directly compare bromo and chloro analogs at the same position, it highlights the sensitivity of biological activity to subtle structural changes.
Another study on indazole arylsulfonamides as CCR4 antagonists found that a 5-chlorothiophene-2-sulfonamide moiety was the most potent N3-substituent, underscoring the importance of a chloro group in that specific chemical space for optimal activity.[14]
The following table summarizes potential SAR trends based on the physicochemical properties of bromine and chlorine:
| Feature | Bromine | Chlorine | Implication for Biological Activity |
| Size | Larger | Smaller | Bromine may provide better steric fit in a larger hydrophobic pocket, while chlorine may be preferred for smaller pockets. |
| Halogen Bonding | Stronger | Weaker | The stronger halogen bonding ability of bromine can lead to enhanced binding affinity if a suitable halogen bond acceptor is present in the target protein. |
| Lipophilicity | Higher | Lower | Higher lipophilicity of brominated compounds can improve membrane permeability but may also lead to off-target effects and lower solubility. |
Diagram: Factors Influencing Biological Activity
Caption: Interplay of halogen properties and their influence on the biological profile of indazole-3-amines.
Conclusion and Future Perspectives
The choice between bromination and chlorination of indazole-3-amines is a critical decision in the drug discovery process, with far-reaching implications for synthesis, physicochemical properties, and biological activity. Brominated indazoles, with their enhanced reactivity in cross-coupling reactions, offer greater synthetic versatility for the rapid generation of diverse compound libraries. However, their higher lipophilicity and potential for metabolic instability must be carefully considered. Chlorinated indazoles, while synthetically more challenging to functionalize, often exhibit greater metabolic stability and may offer a more favorable balance of properties for drug development.
Ultimately, the optimal choice of halogen will be context-dependent, guided by the specific goals of the research program. A thorough understanding of the principles outlined in this guide will empower researchers to make more strategic decisions in the design and synthesis of next-generation indazole-based therapeutics. Future work in this area should focus on the development of more efficient and selective chlorination methods and the systematic evaluation of matched bromo/chloro pairs to further elucidate the nuanced structure-activity relationships of halogenated indazoles.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 11. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Cell Apoptosis: A Comparative Guide to Assay Results with 4,6-Dibromo-1H-indazol-3-amine and its Analogs
This guide provides an in-depth, objective comparison of key methodologies for interpreting cell apoptosis, with a particular focus on scenarios involving novel small molecule inducers like 4,6-Dibromo-1H-indazol-3-amine. As researchers and drug development professionals, our goal is not just to generate data, but to understand its biological significance. This document is structured to provide both the foundational principles and the practical details necessary for robust and reliable apoptosis analysis.
Introduction: The Significance of Apoptosis Induction
Programmed cell death, or apoptosis, is a fundamental process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells. The ability to modulate this pathway is a cornerstone of modern therapeutics, particularly in oncology. Small molecules that can induce apoptosis in cancer cells are of significant interest.
The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Derivatives of 1H-indazole-3-amine, such as this compound, represent a promising class of compounds for cancer research.[3] While direct, extensive literature on this compound is emerging, studies on structurally related indazole derivatives have shown that they can induce apoptosis through various mechanisms, including the inhibition of anti-apoptotic Bcl-2 family proteins, modulation of the p53/MDM2 pathway, and the generation of reactive oxygen species (ROS).[1][2][4]
The central challenge for the researcher is to accurately quantify and interpret the apoptotic effects of such a compound. This guide will compare the three most common and informative assays for this purpose: Annexin V/Propidium Iodide (PI) staining, TUNEL assays, and Caspase-3 activity assays.
The Intrinsic Pathway of Apoptosis: A Common Mechanism for Chemical Inducers
Many small molecule apoptosis inducers, likely including indazole derivatives, trigger the intrinsic or mitochondrial pathway of apoptosis. Understanding this pathway is crucial for interpreting experimental results. The process is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Comparative Analysis of Key Apoptosis Assays
Choosing the right assay depends on the specific question being asked. Are you interested in early or late events? Do you need single-cell resolution? The following table provides a high-level comparison of the most common assays.
| Assay | Principle | Stage of Apoptosis Detected | Primary Output | Advantages | Limitations |
| Annexin V / Propidium Iodide (PI) | Detects translocation of phosphatidylserine (PS) to the outer cell membrane and loss of membrane integrity.[5][6] | Early (Annexin V+) to Late (Annexin V+/PI+) | Flow cytometry dot plot showing live, early apoptotic, late apoptotic, and necrotic populations. | Quantitative, single-cell resolution, distinguishes between apoptosis and necrosis.[7][8] | Can be prone to artifacts from cell handling (e.g., trypsinization). |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP Nick End Labeling detects DNA fragmentation.[9][10][11][12] | Late | Fluorescence microscopy images or flow cytometry histograms showing TUNEL-positive cells. | Highly sensitive for late-stage apoptosis, can be used on tissue sections (in situ).[10] | Can also label necrotic cells, so morphological assessment is recommended.[9][10] Not specific to apoptosis. |
| Caspase-3 Activity Assay | Measures the enzymatic activity of cleaved Caspase-3, a key executioner caspase.[13][14] | Mid- to Late | Colorimetric or fluorometric plate reader data, or Western blot for cleaved Caspase-3. | Direct measure of a key biochemical event in the apoptotic cascade. High-throughput potential. | Does not provide single-cell resolution (unless using flow-based methods). Activity can be transient. |
Experimental Workflows and Protocols
A well-designed experiment with appropriate controls is critical for trustworthy results. The following workflow is a template for assessing the pro-apoptotic activity of a compound like this compound.
Caption: General experimental workflow for assessing apoptosis.
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is adapted from commercially available kits and is suitable for flow cytometry analysis.[15][16]
Principle of Self-Validation: The inclusion of both Annexin V and PI allows for internal validation. A pure early apoptotic population should be Annexin V positive and PI negative. The progression to a double-positive state over time confirms the apoptotic trajectory.
Materials:
-
Cells treated with this compound, vehicle control, and a positive control (e.g., 1 µM Staurosporine for 4 hours).[17]
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. It is crucial to pool the supernatant (containing apoptotic bodies and detached cells) with the harvested adherent cells to avoid underrepresenting the apoptotic population.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][16]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpreting the Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells with compromised membranes.
Protocol 2: TUNEL Assay for DNA Fragmentation
This protocol is a generalized procedure for fluorescence microscopy.[11][18]
Principle of Self-Validation: A positive control, typically cells treated with DNase I to induce DNA strand breaks, is essential to validate that the TUNEL reaction components are working correctly.[18] Morphological assessment of the nucleus (condensation, fragmentation) should correlate with the TUNEL signal.
Materials:
-
Cells grown and treated on coverslips.
-
TUNEL Assay Kit (contains TdT enzyme, labeled dUTPs, reaction buffers).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
Step-by-Step Methodology:
-
Sample Preparation: Wash cells on coverslips with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.1% Triton X-100 for 10-15 minutes at room temperature.
-
TUNEL Reaction: Wash twice with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer) to the coverslips.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[11]
-
Stopping the Reaction: Wash the coverslips 2-3 times with PBS to stop the reaction.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Analysis: Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (corresponding to the labeled dUTP) with condensed or fragmented nuclei (visualized with DAPI).
Protocol 3: Colorimetric Caspase-3 Activity Assay
This protocol is designed for a 96-well plate format, allowing for higher throughput.[13]
Principle of Self-Validation: The inclusion of a specific Caspase-3 inhibitor control is crucial. The signal in the presence of the inhibitor represents non-specific substrate cleavage and should be subtracted from the total signal.
Materials:
-
Treated cell pellets.
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate).
-
Caspase-3 inhibitor (optional, for control).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Step-by-Step Methodology:
-
Cell Lysate Preparation: Resuspend cell pellets (1-2 x 10^6 cells) in 50 µL of cold cell lysis buffer. Incubate on ice for 10-15 minutes.[14]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 50 µL of each cell lysate (normalized for protein concentration) to separate wells. Include a blank well with 50 µL of lysis buffer.
-
Reaction Initiation: Prepare the reaction mix by adding DTT to the 2X reaction buffer. Add 50 µL of this mix to each well. Then, add 5 µL of the DEVD-pNA substrate.[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Interpreting the Results: The results are typically expressed as a fold-increase in Caspase-3 activity over the vehicle control. This is calculated after subtracting the blank reading from all samples. A significant, dose-dependent increase in absorbance in cells treated with this compound indicates the activation of the executioner phase of apoptosis.
Choosing the Right Assay for Your Research
The choice of assay should be driven by the experimental question. A combination of assays often provides the most comprehensive picture of the apoptotic process.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. assaygenie.com [assaygenie.com]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. clyte.tech [clyte.tech]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. mpbio.com [mpbio.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Analyzing kinetic data of enzymes inhibited by 4,6-Dibromo-1H-indazol-3-amine
An In-Depth Guide to the Kinetic Analysis of Protein Kinase Inhibitors: A Case Study with 4,6-Dibromo-1H-indazol-3-amine
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 1H-indazole-3-amine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its unique structure is adept at forming critical hydrogen bonds within the hinge region of ATP-binding pockets, making it a powerful pharmacophore for the development of protein kinase inhibitors.[1] Compounds like this compound represent a class of molecules with significant potential for targeted therapies.[3][4]
This guide provides a comprehensive framework for the kinetic analysis of such inhibitors, using this compound as a representative compound. As a senior application scientist, the objective is not merely to present a protocol but to illuminate the rationale behind each step, ensuring a robust and self-validating experimental design. We will explore the foundational principles of enzyme kinetics, detail a rigorous experimental workflow for characterizing a novel inhibitor, and compare its hypothetical performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel enzyme inhibitors.
Part 1: Foundational Principles of Enzyme Inhibition Kinetics
Before embarking on experimental work, a firm grasp of the theoretical underpinnings of enzyme kinetics is paramount. The interaction between an enzyme (E), its substrate (S), and an inhibitor (I) can be described by distinct models, each with a unique mathematical and graphical signature.
An enzyme's catalytic efficiency is characterized by two key parameters:
-
Vmax (Maximum Velocity): The maximum rate of reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, representing the enzyme's affinity for its substrate.
An inhibitor's effect is quantified by its ability to modulate these parameters. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[5][6]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (Km,app) but does not affect Vmax.[7] High substrate concentrations can overcome this inhibition.
-
Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vmax and Km, typically by a similar factor.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, usually with different affinities. This affects both Vmax and Km.
These relationships can be visualized using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.
Figure 1: Simplified reaction schematic for different modes of reversible enzyme inhibition.
Part 2: Experimental Design for Kinase Inhibition Assays
The following protocol describes a robust, continuous-read luminescence-based kinase assay, widely used in drug discovery for its sensitivity and high-throughput compatibility. The objective is to determine the initial reaction velocities at various substrate and inhibitor concentrations.
Step-by-Step Protocol: In-Vitro Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimal for the target kinase (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The inclusion of Mg²⁺ is critical as it is a required cofactor for the phosphotransfer reaction.
-
Enzyme Stock: Prepare a concentrated stock of the purified target kinase in kinase buffer with a stabilizer like glycerol. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock: Prepare a high-concentration stock of the peptide or protein substrate and ATP in nuclease-free water. The ATP concentration is critical and should be varied around the known Km value for the kinase.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Dispense 100 nL of the inhibitor serial dilutions into the appropriate wells of a low-volume, white 384-well plate using an acoustic dispenser. Include "no inhibitor" (DMSO only) controls for determining uninhibited activity (Vmax) and "no enzyme" controls for background correction.
-
Prepare a 2X enzyme solution in kinase buffer. Add 5 µL of this solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.
-
-
Reaction Initiation and Data Acquisition:
-
Prepare a 2X substrate/ATP/detection reagent mix in kinase buffer. The detection system (e.g., ADP-Glo™, Promega) contains reagents that convert the ADP product into a luminescent signal.
-
Add 5 µL of the substrate mix to all wells to start the reaction.
-
Immediately place the plate in a plate reader capable of luminescence detection, pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the luminescent signal every 60-120 seconds for 60-90 minutes. This kinetic read is crucial for ensuring the data is captured from the initial, linear phase of the reaction.
-
Figure 2: High-level workflow for the described in-vitro kinase inhibition assay.
Part 3: Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, plot the luminescent signal versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. A self-validating protocol requires confirming this linearity; a non-linear curve suggests substrate depletion or enzyme instability, invalidating the Michaelis-Menten assumptions.
-
Determine Inhibition Type:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections is diagnostic of the inhibition mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Non-Competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
-
Calculate Kinetic Parameters:
-
Use non-linear regression software (e.g., GraphPad Prism) to fit the V₀ data directly to the appropriate inhibition model equation. This is more accurate than relying solely on the linearized Lineweaver-Burk plot.[8]
-
This analysis will yield the key parameters: Vmax, Km, and the inhibition constant (Ki). The Ki is a measure of the inhibitor's potency, representing the concentration required to produce half-maximum inhibition.
-
Part 4: Comparative Analysis
To contextualize the performance of this compound, its kinetic parameters should be benchmarked against known inhibitors. For a hypothetical target like Tyrosine-Protein Kinase ABL1, suitable comparators would be a broad-spectrum inhibitor like Staurosporine and a clinically relevant drug like Imatinib.
Table 1: Hypothetical Comparative Kinetic Data for ABL1 Kinase
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition | Vmax | Kₘ (ATP) |
| This compound | 45 | 22 | Competitive | Unchanged | Increased |
| Staurosporine | 8 | 4 | Competitive | Unchanged | Increased |
| Imatinib | 250 | 110 | Competitive | Unchanged | Increased |
Note: Data for this compound is representative and for illustrative purposes. Real experimental data must be generated.
This comparative table provides a clear, at-a-glance summary of the inhibitor's potency (Kᵢ), its mechanism (Mode of Inhibition), and its effect on the enzyme's fundamental kinetic properties.[9] In this hypothetical scenario, this compound demonstrates potent, competitive inhibition, stronger than the clinical standard Imatinib but less potent than the non-selective Staurosporine.
Conclusion
The rigorous kinetic characterization of novel enzyme inhibitors like this compound is a cornerstone of modern drug discovery. By moving beyond simple IC₅₀ determination to a full mechanistic study, researchers can gain profound insights into a compound's mode of action, potency, and specificity. The methodologies outlined in this guide—from careful experimental design to robust data analysis and contextual comparison—provide a self-validating framework for generating high-quality, reliable kinetic data essential for advancing promising therapeutic candidates.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4,6-Dibromo-1H-indazol-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound 4,6-Dibromo-1H-indazol-3-amine, a halogenated heterocyclic amine, is a valuable building block in medicinal chemistry. However, its structure necessitates a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are synthesized from authoritative safety data sheets (SDS) for structurally analogous compounds and established guidelines for handling halogenated organic waste. The core principle is that direct disposal via standard laboratory drains or trash is strictly prohibited; all waste must be managed through a licensed professional disposal service.[1][2][3]
Hazard Profile and Risk Assessment: The Rationale for Caution
| Hazard Classification | Description | Precautionary Statement | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][4] | [1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Wear protective gloves. If on skin, wash with plenty of soap and water.[1][4] | [1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1][4] | [1][4] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][4] | [1][4] |
| Carcinogenicity (Suspected) | May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
The "Halogenated" Distinction: As a dibrominated compound, this molecule falls into the category of halogenated organic compounds (HOCs). These substances are subject to stringent disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA).[5][6] Improper disposal, particularly via incineration without specialized equipment, can lead to the formation of highly toxic and corrosive gases such as hydrobromic acid (HBr).[7] This is a key reason why segregation from non-halogenated waste is critical.[8][9]
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins before the waste is even generated. The following diagram illustrates the complete, compliant workflow.
Caption: Compliant disposal workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 1: Routine Disposal of Solid Waste and Contaminated Labware
This protocol applies to unused or expired solid this compound, as well as disposable labware (e.g., weigh boats, pipette tips, gloves) contaminated with the compound.
-
Establish a Waste Collection Point: Designate a Satellite Accumulation Area (SAA) within your laboratory, typically inside a chemical fume hood designed for chemical storage.[8][10]
-
Select the Proper Container: Use a compatible, leak-proof container, preferably made of polyethylene.[10] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10] The container must have a tightly sealing lid.
-
Label Correctly: As soon as the first item of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8] Clearly write all constituents, including "this compound" and any solvents. Check the "Toxic" and "Halogenated" hazard boxes.[8]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, double nitrile or Viton gloves, and a fully buttoned lab coat.[3][10]
-
Transfer Waste: Carefully place the solid chemical or contaminated items into the designated waste container. If transferring powder, do so within a chemical fume hood to prevent inhalation of dust.
-
Secure the Container: Keep the waste container securely closed at all times, except when actively adding waste.[8][11] This prevents the release of vapors and protects against spills.
-
Request Pickup: Once the container is nearly full (do not overfill) or when you are finished with the process, submit a chemical waste pickup request to your EHS department.[8]
Protocol 2: Management of Small Spills
This procedure is for small spills that can be cleaned up in under 10 minutes by trained personnel.[10] For larger spills, evacuate the area and contact your institution's emergency response team immediately.[11]
-
Alert Personnel and Control Access: Notify others in the immediate area of the spill. Restrict access to the contaminated zone.
-
Wear Enhanced PPE: In addition to standard PPE, a respirator may be necessary depending on the amount of dust generated.[10]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pad.[10][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Spill Debris: Carefully sweep or scoop the absorbent material and place it into a sealable bag or a dedicated, compatible container.[10][12]
-
Label as Waste: Clearly label the container with "Hazardous Waste," the chemical name, and the date.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., soapy water), then place the cloth in the hazardous waste container.
-
Dispose of Waste: The sealed container of spill debris must be disposed of as hazardous waste.[10] Request a pickup from your EHS department.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods must be strictly avoided :
-
DO NOT dispose of this compound down the drain.[9][10] As a halogenated compound toxic to aquatic life, this is a serious environmental and regulatory violation.
-
DO NOT dispose of this chemical in the regular trash, even in small quantities.
-
DO NOT attempt to neutralize or chemically treat this waste unless you are following a validated and approved procedure from your EHS department.
-
DO NOT mix halogenated waste with non-halogenated organic solvent waste.[9][11] Keeping them separate is crucial for proper treatment and can significantly reduce disposal costs.[8][9]
By adhering to these rigorous procedures, you ensure the safe and responsible management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. angenechemical.com [angenechemical.com]
Essential Safety and Operational Guide: Handling 4,6-Dibromo-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical compounds is a cornerstone of laboratory safety and research integrity. This guide provides a detailed, technically-grounded framework for the safe handling, use, and disposal of 4,6-Dibromo-1H-indazol-3-amine, a compound with significant potential in pharmaceutical research. Given the absence of a specific, comprehensive Safety Data Sheet (SDS), this document synthesizes information from structurally similar halogenated indazoles and potent pharmaceutical compounds to establish best practices. It is imperative to treat this compound with the caution required for hazardous materials.
Hazard Assessment and Categorization
While specific toxicological data for this compound is limited, its structure—a dibrominated amino-indazole—suggests it should be handled as a potent compound. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Harmful effects if swallowed or inhaled are also potential risks.[1][2] Therefore, a conservative approach, categorizing it as at least a Category 3 potent compound, is recommended, necessitating stringent containment and handling protocols to minimize exposure.[4]
| Hazard Classification | Anticipated Risk | Rationale |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | Based on data for similar amino-indazole compounds.[2][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Common hazard for halogenated aromatic compounds.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Expected based on data for analogous chemicals.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | Inhalation of fine dust should be avoided.[3] |
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of protection, a robust PPE regimen is mandatory.[6] PPE should be viewed as the final barrier between the researcher and potential exposure.[7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure solid.[8] Gloves should be inspected for tears before use and changed frequently, at least every 30-60 minutes, or immediately upon known contact.[7] |
| Eyes | Safety goggles with side shields | Provides essential protection against splashes and airborne particles.[8][9] |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.[9] |
| Body | Laboratory coat or chemical-resistant apron | A standard lab coat is required to protect against skin contact. For tasks with higher exposure risk, a disposable gown is recommended.[8][10] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A formal risk assessment should determine the specific type of respirator needed.[9][10] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
All manipulations of solid this compound must be conducted within a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[9][11] For highly potent compounds, specialized equipment like a vented balance safety enclosure or a glove box is best practice.[12] Before beginning work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[13]
Handling the Compound
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prevent Dust Formation: When transferring the solid material, use appropriate tools like spatulas and weigh paper. Avoid any actions that could generate dust.[14]
-
Controlled Environment: All work with the solid compound should be performed over a disposable work surface liner to contain any potential spills.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
In Case of a Spill
-
Evacuate: Immediately evacuate the affected area.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is running) and don appropriate PPE, including respiratory protection.[9]
-
Contain and Clean: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Carefully sweep the material into a designated, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound must be handled with the same level of care as its use. The primary method for disposal is through a licensed professional waste disposal service.[10][15]
Waste Segregation
Proper segregation is the first and most critical step in waste management.[16]
-
Halogenated Waste: As a dibrominated compound, all waste containing this compound must be segregated into a "Halogenated Organic Waste" stream.[15][16]
-
No Mixing: Do not mix halogenated waste with non-halogenated waste, as this complicates and increases the cost of disposal.[16]
Waste Collection and Containment
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) drum.[15]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container labeled for "Halogenated Organic Liquid Waste."[15] Do not fill containers beyond 80% capacity to allow for vapor expansion.[15]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[10] Provide a detailed inventory of the waste.
Below is a visual representation of the handling and disposal workflow.
Caption: Workflow for safe handling and disposal of this compound.
Conclusion
The responsible use of this compound in a research setting demands a comprehensive understanding of its potential hazards and a strict adherence to safety protocols. By implementing robust engineering controls, mandating appropriate personal protective equipment, and following systematic operational and disposal plans, researchers can mitigate risks to themselves and the environment. This proactive approach to safety not only ensures regulatory compliance but also fosters a culture of scientific integrity and care.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. pharmtech.com [pharmtech.com]
- 5. angenechemical.com [angenechemical.com]
- 6. agnopharma.com [agnopharma.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
